4-n-Butylphenyl methyl sulfide
Description
Properties
IUPAC Name |
1-butyl-4-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-3-4-5-10-6-8-11(12-2)9-7-10/h6-9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDCHKMFHXJWGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-n-Butylphenyl Methyl Sulfide (CAS 252555-30-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-n-butylphenyl methyl sulfide (CAS 252555-30-9), a substituted aromatic thioether. Due to a notable absence of specific experimental data in publicly accessible literature, this document synthesizes information from closely related analogs, particularly thioanisole (methyl phenyl sulfide), and established principles of organic chemistry to offer a detailed profile of its physical, chemical, and spectral properties. Furthermore, this guide outlines a proposed synthetic route, discusses potential reactivity, and provides essential safety and handling information based on the known characteristics of aryl alkyl sulfides. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, enabling a better understanding and utilization of this compound.
Introduction and Chemical Identity
4-n-Butylphenyl methyl sulfide, with the CAS registry number 252555-30-9, is an organic molecule featuring a benzene ring substituted with both a methyl sulfide (-SCH₃) and an n-butyl (-CH₂CH₂CH₂CH₃) group at the para position. The presence of the thioether linkage and the alkyl chain imparts specific physicochemical properties that are of interest in various chemical contexts, including as a potential intermediate in the synthesis of more complex molecules in medicinal chemistry and materials science. Aryl sulfides are a well-established class of compounds with diverse applications, and understanding the properties of substituted derivatives like 4-n-butylphenyl methyl sulfide is crucial for exploring their potential.[1]
Table 1: Chemical Identity of 4-n-Butylphenyl Methyl Sulfide
| Identifier | Value | Source |
| CAS Number | 252555-30-9 | Sigma-Aldrich |
| IUPAC Name | 1-butyl-4-(methylsulfanyl)benzene | Sigma-Aldrich |
| Molecular Formula | C₁₁H₁₆S | Sigma-Aldrich |
| Molecular Weight | 180.31 g/mol | Sigma-Aldrich |
| InChI Key | UIDCHKMFHXJWGH-UHFFFAOYSA-N | Sigma-Aldrich |
| Canonical SMILES | CCCCCc1ccc(SC)cc1 | PubChem |
graph "Chemical_Structure" { layout=neato; node [shape=none]; edge [color="#202124"]; bgcolor="#FFFFFF"; rankdir=LR;// Benzene Ring C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,-0.5!", label="C"]; C3 [pos="-0.87,-1.5!", label="C"]; C4 [pos="0,-2!", label="C"]; C5 [pos="0.87,-1.5!", label="C"]; C6 [pos="0.87,-0.5!", label="C"]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; // Double bonds C1 -- C6 [style=double, len=1.2]; C2 -- C3 [style=double, len=1.2]; C4 -- C5 [style=double, len=1.2]; // Substituents S [pos="0,2.5!", label="S", fontcolor="#202124"]; C_methyl [pos="1.5,3!", label="CH₃", fontcolor="#202124"]; C_butyl1 [pos="0,-3.5!", label="CH₂", fontcolor="#202124"]; C_butyl2 [pos="0,-5!", label="CH₂", fontcolor="#202124"]; C_butyl3 [pos="0,-6.5!", label="CH₂", fontcolor="#202124"]; C_butyl4 [pos="0,-8!", label="CH₃", fontcolor="#202124"]; C1 -- S; S -- C_methyl; C4 -- C_butyl1; C_butyl1 -- C_butyl2; C_butyl2 -- C_butyl3; C_butyl3 -- C_butyl4;
}
Caption: 2D Structure of 4-n-Butylphenyl methyl sulfide.
Physicochemical Properties
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value for 4-n-Butylphenyl methyl sulfide | Experimental Value for Thioanisole (CAS 100-68-5) | Source |
| Physical State | Liquid (predicted) | Colorless liquid | [2] |
| Boiling Point | ~250-270 °C (estimated) | 193 °C | [2] |
| Melting Point | Not available | -15 °C | [2] |
| Density | ~0.98 g/cm³ (estimated) | 1.0533 g/cm³ | [2] |
| Refractive Index | ~1.54 (estimated) | Not available | - |
| Solubility | Insoluble in water; soluble in organic solvents (predicted) | Insoluble in water; soluble in ether, benzene, alcohol | [3] |
Note: The estimated values for 4-n-butylphenyl methyl sulfide are based on the known properties of thioanisole and the expected contribution of the n-butyl group. These values should be used as a guide and confirmed by experimental measurement.
Synthesis and Manufacturing
While a specific, published synthesis for 4-n-butylphenyl methyl sulfide was not found, a highly plausible and efficient method would be the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[4] In this proposed synthesis, 4-(methylthio)phenylboronic acid would be coupled with a butyl halide (e.g., 1-bromobutane) in the presence of a palladium catalyst and a base.
Caption: Proposed Suzuki-Miyaura synthesis of 4-n-butylphenyl methyl sulfide.
Proposed Experimental Protocol: Suzuki-Miyaura Coupling
Disclaimer: This is a theoretical protocol based on established literature procedures for Suzuki-Miyaura couplings and has not been experimentally validated for this specific transformation.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-(methylthio)phenylboronic acid (1.0 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.), and a base such as potassium carbonate (2.0-3.0 eq.).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add a degassed solvent, such as a mixture of toluene and water (e.g., 4:1 v/v). To this stirred suspension, add 1-bromobutane (1.1-1.2 eq.) via syringe.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-n-butylphenyl methyl sulfide.
Spectral Data (Predicted)
In the absence of experimental spectra, this section provides predicted spectral data based on the structure of 4-n-butylphenyl methyl sulfide. These predictions are generated using standard computational algorithms and should be used for reference purposes.
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl sulfide protons, and the protons of the n-butyl chain.
Table 3: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (ortho to -SCH₃) | 7.1-7.3 | Doublet | 2H |
| Aromatic (ortho to -C₄H₉) | 7.0-7.2 | Doublet | 2H |
| Methyl (-SCH₃) | 2.4-2.6 | Singlet | 3H |
| Methylene (-CH₂-Ar) | 2.5-2.7 | Triplet | 2H |
| Methylene (-CH₂-CH₂-Ar) | 1.5-1.7 | Sextet | 2H |
| Methylene (-CH₂-CH₃) | 1.3-1.5 | Sextet | 2H |
| Methyl (-CH₃) | 0.8-1.0 | Triplet | 3H |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C-S) | 135-140 |
| Aromatic (C-C₄H₉) | 140-145 |
| Aromatic (CH, ortho to -SCH₃) | 125-130 |
| Aromatic (CH, ortho to -C₄H₉) | 128-132 |
| Methyl (-SCH₃) | 15-20 |
| Methylene (-CH₂-Ar) | 33-38 |
| Methylene (-CH₂-CH₂-Ar) | 30-35 |
| Methylene (-CH₂-CH₃) | 20-25 |
| Methyl (-CH₃) | 12-16 |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Mass Spectrometry (MS)
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 180. Key fragmentation patterns would likely involve the loss of alkyl fragments from the butyl chain and potentially cleavage of the C-S bonds.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the following key absorptions:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-2960 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
C-S stretching: ~600-800 cm⁻¹ (often weak)
Reactivity Profile
The reactivity of 4-n-butylphenyl methyl sulfide is primarily dictated by the thioether group and the aromatic ring.
Oxidation
The sulfur atom in the methyl sulfide group is susceptible to oxidation. Treatment with mild oxidizing agents, such as hydrogen peroxide or sodium periodate, would likely yield the corresponding sulfoxide, 4-n-butylphenyl methyl sulfoxide.[5] Stronger oxidation conditions could lead to the formation of the sulfone, 4-n-butylphenyl methyl sulfone.
Caption: Oxidation pathway of 4-n-butylphenyl methyl sulfide.
Electrophilic Aromatic Substitution
The methyl sulfide group is an ortho-, para-directing activator for electrophilic aromatic substitution, while the n-butyl group is also an ortho-, para-directing activator. Given that the existing substituents are in a para relationship, further substitution would be directed to the positions ortho to either the methyl sulfide or the n-butyl group. The outcome of such reactions would depend on the specific electrophile and reaction conditions.
Metal-Catalyzed Cross-Coupling
While the C-S bond is generally stable, under certain conditions with specific transition metal catalysts, aryl sulfides can undergo cross-coupling reactions.[6]
Safety and Handling
No specific safety data sheet (SDS) is available for 4-n-butylphenyl methyl sulfide. The following information is based on the general hazards associated with aryl alkyl sulfides and should be treated with caution. A thorough risk assessment should be conducted before handling this compound.
-
General Hazards: Organosulfur compounds can have strong, unpleasant odors. They may be irritating to the skin, eyes, and respiratory tract.[7]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are recommended.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Handle in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator.
-
-
Fire Safety: While not explicitly determined, similar aromatic compounds are often combustible. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as dry chemical, carbon dioxide, or foam.
-
Toxicology: The toxicological properties have not been investigated. Assume the compound is potentially harmful if swallowed, inhaled, or absorbed through the skin. Handle with care to minimize exposure.
Potential Applications
While specific applications for 4-n-butylphenyl methyl sulfide have not been documented, its structure suggests potential utility in several areas:
-
Pharmaceutical Synthesis: As an intermediate for the synthesis of more complex molecules with potential biological activity. The sulfide moiety can be a key pharmacophore or a handle for further functionalization.
-
Materials Science: As a building block for polymers or other materials where the thioether linkage can impart specific properties such as refractive index or thermal stability.
-
Agrochemicals: Aryl sulfides are found in some classes of pesticides and herbicides.
Conclusion
4-n-Butylphenyl methyl sulfide is a chemical compound for which there is a significant lack of published experimental data. This guide has aimed to provide a comprehensive overview by drawing on data from analogous compounds and established chemical principles. The proposed synthetic route via Suzuki-Miyaura coupling offers a viable method for its preparation. The predicted spectral data and reactivity profile provide a foundation for its characterization and potential chemical transformations. It is imperative that any work with this compound be preceded by a thorough safety assessment and that the properties outlined herein be validated through experimental investigation.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 139026, Benzene, 1-((1,1-dimethylethyl)thio)-4-methyl-. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Sulfur. [Link]
-
Wikipedia. Thioanisole. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Process for preparing 1-( 6-methylpyridin-3-yl)-2-[4- (methylsulfonyl)phenyl]ethanone.
-
Organic Chemistry Portal. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. [Link]
- Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega, 2020, 5 (50), pp 32549–32561.
-
CLEAPSS. Student safety sheets 82 Sulfur and phosphorous. [Link]
- United States P
- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone.
-
Factors controlling the reactivity of synthetic compound–I Analogs. PMC, [Link]
-
Transition Metal Catalyzed Synthesis of Aryl Sulfides. PMC, [Link]
-
A Toxicological and Dermatological Assessment of Aryl Alkyl Alcohols When Used as Fragrance Ingredients. PubMed, [Link]
- The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system. Green Chemistry, 2024, 26, 5675-5683.
Sources
- 1. A toxicological and dermatological assessment of aryl alkyl alcohols when used as fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thioanisole - Wikipedia [en.wikipedia.org]
- 3. Thioanisole: Chemical Properties, Applications and Photodissociation_Chemicalbook [chemicalbook.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one - Google Patents [patents.google.com]
- 7. nj.gov [nj.gov]
4-butylthioanisole synonyms and chemical identifiers
Title: Technical Guide: 4-Butylthioanisole – Chemical Identifiers, Structural Characterization, and Synthesis
Executive Summary 4-Butylthioanisole (CAS: 252555-30-9) is an organosulfur compound characterized by a benzene ring para-substituted with a butyl group and a methylthio moiety.[1] Often utilized as a specialized intermediate in the synthesis of agrochemicals and pharmaceutical building blocks, its precise identification is frequently complicated by non-standard nomenclature overlap with isomeric ethers and bis-sulfides.[1] This guide provides a definitive reference for the chemical identity, structural validation, and synthetic pathways of 4-butylthioanisole, distinguishing it from common false positives like 4-(butylthio)thioanisole.[1]
Part 1: Chemical Identity & Nomenclature[1][2]
The primary source of confusion for this compound lies in the vernacular use of "thioanisole" as a parent structure.[1] In strict IUPAC nomenclature, the compound is defined as 1-butyl-4-(methylsulfanyl)benzene .[1]
Table 1: Core Chemical Identifiers
| Identifier Type | Value | Notes |
| Common Name | 4-Butylthioanisole | "Thioanisole" parent implies Ph-SMe core.[1][2] |
| IUPAC Name | 1-Butyl-4-(methylsulfanyl)benzene | Preferred for regulatory documentation.[1] |
| CAS Registry Number | 252555-30-9 | Unique identifier for the specific para-isomer.[1][3] |
| Molecular Formula | C₁₁H₁₆S | |
| Molecular Weight | 180.31 g/mol | |
| SMILES | CCCCc1ccc(SC)cc1 | Useful for chemoinformatics search. |
| InChI Key | UIDCHKMFHXJWGH-UHFFFAOYSA-N | Standard hash for database integration.[1] |
Part 2: Structural Characterization & Disambiguation[1]
To ensure experimental integrity, researchers must distinguish the target compound from structurally similar "look-alikes" that appear in broad database searches.[1]
Critical Disambiguation:
-
Target: 4-Butylthioanisole (CAS 252555-30-9) – Alkyl-aryl sulfide.[1]
-
False Positive A: 4-(Butylthio)thioanisole (CAS 216144-37-5) – A bis-sulfide with two sulfur atoms (Bu-S-Ph-S-Me).[1]
-
False Positive B: 4-tert-Butylanisole (CAS 5396-38-3) – An oxygen ether (tBu-Ph-OMe).[1]
Visualization: Chemical Taxonomy and Structure
Caption: Structural hierarchy and disambiguation of 4-butylthioanisole from common database collisions.
Part 3: Synthesis & Reactivity[1]
For drug development applications requiring high purity (>98%), the direct alkylation of thioanisole (Friedel-Crafts) is discouraged due to poly-alkylation byproducts and isomer mixtures (ortho/para).[1] The preferred synthetic route utilizes the S-methylation of the corresponding thiol precursor.[1]
Protocol: S-Methylation of 4-Butylbenzenethiol
This method ensures regiospecificity, as the butyl group is already established on the aromatic ring before the sulfide formation.[1]
Reaction Scheme: 4-Butyl-Ph-SH + Me-I + Base → 4-Butyl-Ph-S-Me + Base-HI
Step-by-Step Methodology:
-
Reagents:
-
Substrate: 4-Butylbenzenethiol (1.0 eq)[1]
-
Methylating Agent: Iodomethane (MeI) (1.1 eq) or Dimethyl sulfate (DMS).
-
Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or Sodium Hydride (NaH) for faster kinetics.
-
Solvent: Acetone (reflux) or DMF (0°C to RT).
-
-
Procedure:
-
Activation: Dissolve 4-butylbenzenethiol in anhydrous acetone under an inert atmosphere (N₂). Add K₂CO₃ and stir for 15 minutes to generate the thiolate anion.
-
Addition: Add Iodomethane dropwise via syringe to control the exotherm.[1] The solution may become cloudy as KI precipitates.[1]
-
Reaction: Reflux at 56°C for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.[1] The thiol peak should disappear, replaced by the less polar sulfide.[1]
-
Work-up: Filter off inorganic salts. Concentrate the filtrate in vacuo. Redissolve residue in DCM, wash with water and brine.[1]
-
Purification: If necessary, purify via flash column chromatography (Silica gel, 100% Hexanes → 5% EtOAc/Hexanes).
-
-
Validation:
Part 4: Physical Properties & Safety[1][2][5]
Physical Characteristics:
-
State: Colorless to pale yellow liquid at room temperature.[1]
-
Odor: Characteristic sulfide odor (pungent, garlic/onion-like).[1] Handle in a fume hood.
-
Solubility: Insoluble in water; miscible with common organic solvents (DCM, Ethanol, Ethyl Acetate).
Safety Profile (GHS Classifications):
-
Signal Word: Warning.
-
Hazard Statements:
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation to the sulfoxide (Ph-S(=O)-Me).[1]
References
-
PubChem. (2025).[4][2][5] 1-Butyl-4-methylbenzene (Related Structure for Comparison). National Library of Medicine.[1] Retrieved from [Link]
-
NIST. (n.d.). Mass Spectrometry Data Center: Thioanisole Derivatives. National Institute of Standards and Technology.[1][6] Retrieved from [Link]
Sources
- 1. p-tert-Butylanisole | C11H16O | CID 94750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Butyl-4-methylbenzene;1,4-xylene | C19H26 | CID 21806681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Butyl benzen | Sigma-Aldrich [sigmaaldrich.com]
- 4. Benzene, 1-methyl-4-(methylthio)- | C8H10S | CID 69334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzene, 1-butyl-4-(chloromethyl)- | C11H15Cl | CID 182273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzene, 1-(ethylthio)-4-methyl- (CAS 622-63-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
Comparative Technical Guide: 4-n-Butylphenyl Methyl Sulfide vs. 4-tert-Butylphenyl Methyl Sulfide
Part 1: Executive Summary
This guide provides a technical analysis of two structural isomers: 4-n-butylphenyl methyl sulfide (p-n-butyl thioanisole) and 4-tert-butylphenyl methyl sulfide (p-tert-butyl thioanisole). While electronically similar, their divergent steric profiles dictate their utility in high-performance applications.[1]
The Core Distinction:
-
4-n-butylphenyl methyl sulfide: Characterized by a flexible linear alkyl chain. It acts as an internal plasticizer in polymer matrices, enhancing solubility and acid diffusion rates.[1]
-
4-tert-butylphenyl methyl sulfide: Characterized by a rigid, bulky trimethyl group. It increases glass transition temperatures (
) and provides oxidative stability, making it a preferred intermediate for high-resolution photoacid generators (PAGs) where acid diffusion must be controlled.
Part 2: Structural & Physicochemical Analysis
Both molecules are para-substituted thioanisoles. The sulfur atom acts as a nucleophilic handle, while the alkyl group modulates physical properties and electronic density.[1]
Comparative Properties Table[2]
| Property | 4-n-Butylphenyl Methyl Sulfide | 4-tert-Butylphenyl Methyl Sulfide |
| Structure | Linear Alkyl Chain (Flexible) | Branched Alkyl Group (Rigid) |
| Electronic Effect ( | -0.16 (Weakly Electron Donating) | -0.20 (Mod. Electron Donating) |
| Steric Profile | Low hindrance, high motional freedom | High steric bulk, restricted rotation |
| Boiling Point (Est.) | ~260-270°C (Higher surface area) | ~240-250°C (Compact sphere) |
| Solubility (Organics) | Excellent (High lipophilicity) | Good (Dependent on solvent polarity) |
| Metabolic Liability | High (Benzylic & | Low (Benzylic position is quaternary) |
| Primary Application | Plasticizing PAGs, Metabolic Probes | High-Res PAGs, Oxidative Stable Linkers |
Note on Boiling Points: While exact experimental boiling points for these specific methyl sulfides are rare in open literature, trends follow the parent thiols. 4-tert-butylbenzenethiol boils at 238°C; the methyl sulfide derivative typically exhibits a slightly higher boiling point due to increased molecular weight, though reduced hydrogen bonding potential compared to the thiol.[1]
Electronic vs. Steric Trade-offs
The tert-butyl group is slightly more electron-donating (
Part 3: Synthetic Pathways
To ensure isomeric purity, direct alkylation of the corresponding 4-substituted benzenethiol is preferred over Friedel-Crafts methods, which may yield ortho/para mixtures.[1]
Synthesis Workflow (Graphviz)
Figure 1: General synthetic pathway for para-alkylphenyl methyl sulfides via nucleophilic substitution.
Experimental Protocol: Methylation of 4-tert-Butylbenzenethiol
Objective: Synthesize 4-tert-butylphenyl methyl sulfide with >98% purity.
Reagents:
-
4-tert-butylbenzenethiol (1.0 eq)
-
Iodomethane (MeI) (1.1 eq) [Alternative: Dimethyl Carbonate (DMC) for Green Chemistry]
-
Potassium Carbonate (
) (1.5 eq)[1] -
Acetone (Solvent, 0.5 M concentration)[1]
Procedure:
-
Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel, suspend
in acetone. -
Addition: Add 4-tert-butylbenzenethiol dropwise at 0°C under
atmosphere. Caution: Thiol stench. Use bleach trap.[1] -
Alkylation: Add MeI dropwise over 20 minutes. The solution will likely turn cloudy as KI precipitates.[1]
-
Reaction: Allow to warm to room temperature and stir for 2-4 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in
, wash with 1M NaOH (to remove unreacted thiol) and Brine. -
Purification: Dry over
and concentrate. Distill under reduced pressure if necessary (approx. 140-150°C @ 10 mmHg).
Part 4: Reactivity & Applications (The "Why")
Photoacid Generators (PAGs) in Lithography
This is the most critical application for these molecules. They serve as precursors to sulfonium salts (e.g., triphenylsulfonium derivatives) used in chemically amplified resists (EUV/ArF).[1]
-
The n-Butyl Effect (Plasticization): The long, flexible chain lowers the glass transition temperature (
) of the resist matrix.[1] This increases the acid diffusion length , which allows the photo-generated acid to deprotect more polymer chains.[1]-
Pro: Higher sensitivity (faster photospeed).
-
Con: Lower resolution (acid blurs the image).
-
-
The tert-Butyl Effect (Rigidity): The bulky, spherical group raises the
and restricts molecular motion.[1] This decreases the acid diffusion length .[1]-
Pro: Higher resolution (sharper line edges, critical for <7nm nodes).[1]
-
Con: Lower sensitivity (requires higher dose).
-
Metabolic Stability (Drug Discovery)
In medicinal chemistry, these sulfides are often metabolic probes.[1]
-
n-Butyl: Susceptible to Cytochrome P450 oxidation at the benzylic carbon (C1) and the terminal positions (
). -
tert-Butyl: The benzylic carbon is quaternary (no protons), blocking direct benzylic hydroxylation. Metabolism is forced to the methyl sulfide (sulfoxidation) or aromatic ring hydroxylation.
PAG Mechanism & Diffusion Diagram (Graphviz)
Figure 2: Impact of alkyl chain structure on acid diffusion in chemically amplified photoresists.
Part 5: References
-
Preparation of Phenyl Methyl Sulfide Derivatives. Google Patents (CN108863866A). (Methodology for clean synthesis of thioanisoles). Link
-
Synthesis of 4-(tert-butyl)thiophenol. PrepChem. (Precursor synthesis via Friedel-Crafts).[2] Link
-
Sulfonium Salt and Photoacid Generator. Google Patents (JP6240409B2). (Discusses the effect of para-substitution on solubility and photosensitivity). Link
-
Hammett Substituent Constants. Stenutz.eu. (Source for
values: t-Bu vs n-Bu). Link -
Safety Data Sheet: 4-tert-butylbenzenethiol. Fisher Scientific. (Safety and physical property anchor points). Link[1]
-
Mechanism of Photoacid Generation. Royal Society of Chemistry. (Mechanistic insight into arylcycloalkylsulfonium salts). Link
Sources
4-n-butylphenyl methyl sulfide safety data sheet (SDS) hazards
Technical Safety & Handling Guide: 4-n-Butylphenyl Methyl Sulfide
Part 1: Executive Safety Summary
Compound Identity
-
IUPAC Name: 1-butyl-4-(methylsulfanyl)benzene[1]
-
Common Name: 4-n-butylphenyl methyl sulfide; p-n-butyl thioanisole[1]
-
Molecular Formula: C₁₁H₁₆S[3]
-
Molecular Weight: 180.31 g/mol [4]
Operational Hazard Overview 4-n-butylphenyl methyl sulfide is a lipophilic alkyl-aryl thioether used primarily as a synthetic intermediate in medicinal chemistry.[1] Its safety profile is dominated by two factors: high lipophilicity (facilitating dermal absorption) and the sulfide moiety (prone to metabolic oxidation and generating volatile, malodorous byproducts).
Critical Hazards:
-
Bio-Permeability: The n-butyl chain significantly increases logP compared to thioanisole, enhancing skin penetration.[1]
-
Sensitization Potential: Thioethers are metabolic precursors to sulfoxides and sulfones, which can act as haptens.[1]
-
Olfactory Hazard: Like most low-molecular-weight sulfides, it possesses a "stench" characteristic that requires specific containment to prevent facility contamination.[1]
Part 2: Physicochemical & Hazard Profiling
The following data consolidates experimental values and high-confidence Structure-Activity Relationship (SAR) estimates based on the homologous thioanisole series.
| Property | Value / Classification | Operational Implication |
| Physical State | Colorless to pale yellow liquid | Standard liquid handling protocols apply.[1] |
| Boiling Point | ~260–270°C (Estimated) | Low volatility at RT, but heating generates significant vapor pressure. |
| Flash Point | >110°C (Estimated) | Class IIIB Combustible Liquid. Preheating required for ignition.[1] |
| LogP (Octanol/Water) | ~4.2 (Predicted) | High. Strongly partitions into lipid bilayers; aggressive skin decontamination required. |
| Odor Threshold | < 1 ppb | Extreme. Detectable at levels far below toxic concentrations.[1] |
| Reactivity | S-Oxidation susceptible | Incompatible with strong oxidizers (H₂O₂, KMnO₄, HNO₃).[1] |
GHS Hazard Classification (derived from homologous series):
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
Acute Toxicity (Oral): Category 4 (H302)
-
Aquatic Toxicity: Chronic Category 2 (H411)[5]
Part 3: Toxicological Mechanisms & Exposure Pathways
Understanding the metabolic fate of this compound is crucial for assessing chronic risks.[1] The sulfide group is not inert; it undergoes "S-oxygenation" in the liver.[1]
Metabolic Activation Pathway The cytochrome P450 monooxygenases (specifically CYP2C and CYP3A subfamilies) oxidize the sulfide to a sulfoxide, and subsequently to a sulfone. While this increases water solubility for excretion, intermediate species can exhibit different toxicological profiles.
Caption: Metabolic S-oxygenation pathway.[1] The transformation from sulfide to sulfoxide introduces chirality and polarity, altering bio-distribution.
Part 4: Operational Safety & Control Protocols
Engineering Controls
-
Primary Containment: All handling must occur within a certified chemical fume hood.[1]
-
Velocity: Maintain face velocity >100 fpm to capture heavy vapors.
-
Exhaust Filtration: If facility exhaust is near intake vents, use activated carbon filters to scrub sulfide odors (mercaptan-specific carbon is preferred).[1]
Personal Protective Equipment (PPE) Matrix
Due to the high lipophilicity (LogP ~4.2), standard latex gloves offer zero protection.
| PPE Component | Material Specification | Breakthrough Time | Rationale |
| Gloves (Splash) | Nitrile (Double Layer) | < 15 mins | Only for incidental splash.[1] Change immediately upon contact. |
| Gloves (Immersion) | Silver Shield / 4H (Laminate) | > 480 mins | Mandatory for spill cleanup or prolonged handling. |
| Respiratory | Half-mask with OV/P100 | N/A | Only required if hood containment is breached (e.g., spill outside hood).[1] |
| Eye Protection | Chemical Goggles | N/A | Safety glasses insufficient due to potential for irritating vapors.[1] |
"Stench" Management Protocol
Sulfide odors can cause psychological distress and false gas leak alarms.[1]
-
Glassware: Rinse all contaminated glassware with a Bleach (Hypochlorite) solution inside the hood before removing for washing.[1] This oxidizes the sulfide to the odorless sulfoxide/sulfone.
-
Waste: Segregate liquid waste into a dedicated "Stench Waste" container. Do not mix with general organic solvents unless approved by EHS.[1]
Part 5: Emergency Response & Decontamination
Spill Neutralization Workflow Do not use water alone; it will spread the lipophilic sulfide.[1]
Caption: Step-by-step spill response logic emphasizing oxidative neutralization to mitigate odor and toxicity.
First Aid Measures
-
Skin Contact: Immediate wash with soap and water (lipophilic removal). Do not use ethanol ; it may enhance skin absorption.[1]
-
Eye Contact: Flush for 15 minutes. Consult an ophthalmologist (corneal opacity risk).[1]
-
Ingestion: Do NOT induce vomiting (aspiration hazard).
References
-
Sigma-Aldrich. (2024).[1] Product Specification: 1-Butyl-4-(methylthio)benzene (CAS 252555-30-9).[1][2][4]Link[1]
-
PubChem. (2024).[1][6] Compound Summary: 4-tert-butylphenyl methyl sulfide (Analogous Structure).[1] National Library of Medicine.[1] Link
-
National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of Alkyl Phenyl Sulfides.[1] NIST Chemistry WebBook.[1] Link
-
Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets.Link[1]
Sources
- 1. p-tert-Butylanisole | C11H16O | CID 94750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Butyl-4-(methylthio)benzene | 252555-30-9 [sigmaaldrich.com]
- 3. PubChemLite - 4-tert-butylphenyl methyl sulfide (C11H16S) [pubchemlite.lcsb.uni.lu]
- 4. Butyl benzen | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.ch [fishersci.ch]
- 6. (4-Butylphenyl)-methylazanide | C11H16N- | CID 58832516 - PubChem [pubchem.ncbi.nlm.nih.gov]
suppliers and price of high purity 1-butyl-4-(methylthio)benzene
An In-depth Technical Guide to High-Purity 1-butyl-4-(methylthio)benzene for Advanced Research Applications
Authored by a Senior Application Scientist
Introduction: Unveiling the Potential of 1-butyl-4-(methylthio)benzene
1-butyl-4-(methylthio)benzene (CAS No. 252555-30-9) is a substituted aromatic sulfide that presents a unique combination of structural motifs relevant to contemporary research, particularly in the fields of medicinal chemistry and materials science. The molecule incorporates a thioanisole core, a structural element found in various pharmacologically active compounds, and a butyl chain, which can modulate lipophilicity and binding interactions. While not as extensively studied as some of its analogs, its potential as a building block for novel therapeutics or functional materials warrants a closer examination of its synthesis, characterization, and procurement.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of high-purity 1-butyl-4-(methylthio)benzene. We will delve into a plausible synthetic pathway, outline robust analytical methods for purity and identity confirmation, discuss commercial availability, and explore its potential applications by drawing parallels with structurally related compounds.
Synthesis and Purification: A Strategic Approach
The synthesis of 1-butyl-4-(methylthio)benzene can be approached through several established organic chemistry transformations. A logical and efficient pathway involves the Friedel-Crafts acylation of thioanisole, followed by a Clemmensen or Wolff-Kishner reduction of the resulting ketone. This strategy ensures precise control over the regiochemistry, yielding the desired para-substituted product.
Proposed Synthetic Workflow
The following diagram illustrates a reliable two-step synthetic route from commercially available starting materials.
Caption: Proposed two-step synthesis of 1-butyl-4-(methylthio)benzene.
Detailed Experimental Protocol
PART A: Friedel-Crafts Acylation of Thioanisole
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and an anhydrous solvent such as dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.
-
Addition of Acylating Agent: Add butyryl chloride (1.0 eq.) dropwise to the stirred suspension.
-
Substrate Addition: Add thioanisole (1.0 eq.) dropwise via the dropping funnel, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. The crude product, 1-(4-(methylthio)phenyl)butan-1-one, can be purified by column chromatography on silica gel.
PART B: Clemmensen Reduction of the Ketone Intermediate
-
Amalgamated Zinc Preparation: Prepare amalgamated zinc (Zn(Hg)) by stirring zinc dust with a 5% aqueous solution of mercuric chloride (HgCl₂) for 10 minutes. Decant the aqueous solution and wash the Zn(Hg) with water.
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add the purified ketone from Part A, concentrated hydrochloric acid, water, and toluene.
-
Reduction: Add the freshly prepared amalgamated zinc to the flask and heat the mixture to a vigorous reflux with efficient stirring. Additional portions of concentrated HCl may be required during the reflux period (typically 4-6 hours).
-
Work-up: After cooling, separate the organic layer. Extract the aqueous layer with toluene or diethyl ether. Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Final Purification: Remove the solvent under reduced pressure. The final product, 1-butyl-4-(methylthio)benzene, can be purified by vacuum distillation to achieve high purity.
Analytical Characterization for Quality Assurance
To ensure the identity and purity of the synthesized 1-butyl-4-(methylthio)benzene, a suite of analytical techniques should be employed. High-purity material (>97%) is essential for reproducible results in research and development.
| Analytical Technique | Parameter | Expected Result/Value | Rationale |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons (~7.0-7.3 ppm), -SCH₃ (~2.5 ppm), benzylic -CH₂- (~2.6 ppm), alkyl chain protons (~0.9-1.6 ppm).[1] | Confirms the presence and connectivity of all proton environments in the molecule. |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons (~125-140 ppm), -SCH₃ (~15 ppm), alkyl chain carbons (~14, 22, 33, 35 ppm). | Verifies the carbon skeleton and the presence of all unique carbon atoms. |
| Mass Spectrometry (MS) | Molecular Ion Peak (M+) | m/z = 180.31 | Confirms the molecular weight of the compound.[2] |
| High-Performance Liquid Chromatography (HPLC) | Purity | >97% (typically) | Quantifies the purity of the compound and detects any potential impurities. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Vibrational Frequencies | C-H (aromatic and aliphatic), C=C (aromatic), C-S stretching bands. | Provides information about the functional groups present in the molecule. |
Commercial Availability, Suppliers, and Pricing
High-purity 1-butyl-4-(methylthio)benzene is available from a limited number of specialized chemical suppliers. It is primarily offered for research and development purposes. Pricing is subject to change and depends on the requested quantity and purity level. Researchers are advised to contact suppliers directly for current quotes.
| Supplier | Purity | CAS Number | Notes |
| Sigma-Aldrich (via AOBChem) | 97% | 252555-30-9 | Available as a research chemical in liquid form. |
| Hyma Synthesis Pvt. Ltd. | Custom | N/A | Offers custom synthesis services and may produce this compound upon request.[3] |
Note: Pricing information is generally not disclosed publicly and is provided upon quotation request.
Potential Applications in Research and Drug Development
While specific applications of 1-butyl-4-(methylthio)benzene are not extensively documented, its structural components suggest potential utility in several areas of drug discovery.
-
Oncology: Benzothiazole and other sulfur-containing aromatic heterocycles are known for their anticancer properties.[4] The thioanisole moiety in 1-butyl-4-(methylthio)benzene could serve as a precursor or fragment for developing novel anticancer agents. For instance, inhibitors of oxidative phosphorylation (OXPHOS), a key metabolic pathway in some cancers, have been developed from benzene-disulfonamide scaffolds.[5]
-
Neuroscience: Many centrally active drugs contain substituted benzene rings. The lipophilic butyl group could facilitate penetration of the blood-brain barrier, making this scaffold interesting for developing agents targeting neurological disorders. For example, the antipsychotic drug Perospirone contains a complex butyl-substituted heterocyclic system.[4]
-
Infectious Diseases: The thioether linkage is a feature in various antimicrobial agents. The overall structure could be explored as a starting point for new antibacterial or antifungal compounds.
Safety and Handling
As a Senior Application Scientist, I must emphasize the importance of proper safety protocols. Although a specific safety data sheet (SDS) for 1-butyl-4-(methylthio)benzene is not widely available, precautions should be based on related compounds such as n-butylbenzene and other aromatic sulfides.[6]
-
General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
-
Hazards: Assumed to be a flammable liquid.[6] May cause skin and eye irritation. Avoid inhalation of vapors. Benzene and its derivatives are a class of compounds that can have significant health effects with prolonged exposure.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.
References
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- Chemkits.eu. (n.d.). 1-Butyl-4-methylbenzene, 97.0+%.
- BLDpharm. (n.d.). 1-tert-Butyl-4-(methylthio)benzene.
- Google Patents. (n.d.). CN102731352B - The preparation method of 4-methylthiobenzaldehyde.
- Sigma-Aldrich. (n.d.). 1-Butyl-4-(methylthio)benzene.
- Josh Osbourn. (2015, June 19). Synthesis of 4-Butylbenzonitrile From Benzene [Video]. YouTube.
- PubChem. (n.d.). 1-Butyl-4-methylbenzene;1,4-xylene.
- PubChem. (n.d.). 1-Methoxy-4-(methylthio)benzene.
- Simson Pharma Limited. (n.d.). 1-butyl-4-methylbenzene.
- ResearchGate. (2009). NMR analysis of butyl acrylate/methylmethacrylate/α-methyl styrene terpolymers.
- Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine.
- ChemicalBook. (n.d.). SEC-BUTYLBENZENE(135-98-8) 1H NMR spectrum.
- NIH National Library of Medicine. (n.d.). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors.
- American Chemical Society. (n.d.). Magneli-Type Tungsten Oxide Nanorods as Catalysts for the Selective Oxidation of Organic Sulfides - Supporting Information.
- Carl ROTH. (n.d.). Benzene - Safety Data Sheet.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - n-Butylbenzene.
- MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
Sources
- 1. SEC-BUTYLBENZENE(135-98-8) 1H NMR spectrum [chemicalbook.com]
- 2. 7252-86-0|1-tert-Butyl-4-(methylthio)benzene|BLD Pharm [bldpharm.com]
- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
Methodological & Application
Application Note: Copper-Catalyzed C–S Coupling for the Preparation of 4-n-Butylphenyl Methyl Sulfide
Executive Summary
This application note details a robust, scalable protocol for synthesizing 4-n-butylphenyl methyl sulfide via copper-catalyzed C–S cross-coupling. While Palladium-catalyzed (Buchwald-Hartwig) methods are effective, they often incur high costs due to precious metals and air-sensitive phosphine ligands. This guide utilizes a cost-effective Copper(I) Iodide (CuI) system stabilized by 1,10-Phenanthroline , enabling the efficient coupling of 1-bromo-4-n-butylbenzene with sodium thiomethoxide (NaSMe).
Key Advantages of this Protocol:
-
Cost Efficiency: Uses abundant copper precursors rather than palladium.
-
Operational Simplicity: Tolerates mild moisture and does not require a glovebox (standard Schlenk technique suffices).
-
Scalability: The homogeneous catalytic system is adaptable from milligram to gram-scale synthesis.
Mechanistic Insight
Understanding the catalytic cycle is vital for troubleshooting and optimization. Unlike Palladium(0/II) cycles, Copper catalysis often operates via a Cu(I)/Cu(III) redox couple, facilitated by bidentate ligands that stabilize the oxidative addition step and prevent catalyst aggregation.
The Catalytic Cycle
-
Ligation: The active species, likely [L-Cu-SMe], is formed in situ from CuI, the ligand (Phenanthroline), and the nucleophile.
-
Oxidative Addition: The aryl halide (Ar-Br) adds to the Cu(I) center, generating a transient high-energy Cu(III) intermediate.
-
Reductive Elimination: The C–S bond forms, expelling the product and regenerating the Cu(I) catalyst.
Figure 1: Proposed Cu(I)/Cu(III) catalytic cycle for C–S bond formation. The ligand (L) prevents the formation of inactive copper aggregates.
Experimental Protocol
Reagents and Materials
| Component | Role | Specifications | CAS No. |
| 1-Bromo-4-n-butylbenzene | Electrophile | >98% Purity, liquid | 41492-05-1 |
| Sodium Thiomethoxide (NaSMe) | Nucleophile | 95% solid (hygroscopic) | 5188-07-8 |
| Copper(I) Iodide (CuI) | Catalyst | 99.99% trace metals basis | 7681-65-4 |
| 1,10-Phenanthroline | Ligand | >99% anhydrous | 66-71-7 |
| DMSO | Solvent | Anhydrous, ≥99.9% | 67-68-5 |
Step-by-Step Methodology (1.0 mmol Scale)
Safety Note: Sodium thiomethoxide releases toxic methanethiol gas upon contact with acid or moisture. All weighing and transfers must be performed in a functioning fume hood. Bleach solution should be kept nearby to neutralize spills.
Step 1: Catalyst Pre-complexation
-
To a dry 10 mL Schlenk tube equipped with a magnetic stir bar, add:
-
CuI (19 mg, 0.10 mmol, 10 mol%)
-
1,10-Phenanthroline (36 mg, 0.20 mmol, 20 mol%)
-
-
Evacuate and backfill with Argon (or Nitrogen) three times.
-
Add DMSO (1.0 mL) via syringe.
-
Stir at room temperature for 10 minutes until a homogeneous, dark-colored complex forms.
Step 2: Reaction Assembly
-
Under positive inert gas flow, add Sodium Thiomethoxide (105 mg, 1.5 mmol, 1.5 equiv).
-
Note: NaSMe is hygroscopic. Weigh quickly or use a glovebox if available.
-
-
Add 1-Bromo-4-n-butylbenzene (213 mg / 175 µL, 1.0 mmol, 1.0 equiv).
-
Seal the tube tightly (Teflon screw cap preferred).
Step 3: Heating and Monitoring
-
Place the reaction vessel in a pre-heated oil bath at 100°C .
-
Stir vigorously (800 rpm) for 12–16 hours .
-
QC Check: Take a 10 µL aliquot, dilute in Ethyl Acetate, and analyze via GC-MS or TLC (Hexane/EtOAc 95:5).
-
Target Rf: ~0.6 (Product is less polar than starting bromide).
-
Completion: Disappearance of the aryl bromide peak.
-
Step 4: Workup and Isolation
-
Cool the mixture to room temperature.
-
Quench: Slowly add 5 mL of water.
-
Extraction: Extract with Ethyl Acetate (3 x 10 mL).
-
Wash: Combine organics and wash with:
-
Water (2 x 10 mL) to remove DMSO.
-
Brine (1 x 10 mL).
-
-
Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Flash column chromatography (Silica gel, 100% Hexanes -> 98:2 Hexanes/EtOAc).
Workflow Visualization
Figure 2: Operational workflow from catalyst preparation to product isolation.
Strategic Optimization & Troubleshooting
Solvent Effects
The choice of solvent dictates the reaction rate and the solubility of the thiolate nucleophile.
| Solvent | Dielectric Constant | Pros | Cons |
| DMSO | 46.7 | Excellent solubility for NaSMe; fastest rates. | High boiling point; difficult to remove completely. |
| DMF | 36.7 | Good balance of solubility and volatility. | Can decompose to dimethylamine at high T. |
| Toluene | 2.38 | Easy workup; non-polar. | Requires phase transfer catalyst or stronger ligand. |
Recommendation: Use DMSO for small-scale (mg) reactions where rate is critical. Use Toluene/DMF (10:1) mixtures for larger scales to simplify workup.
Ligand Selection
-
1,10-Phenanthroline: Best general-purpose ligand for aryl bromides. Forms a rigid, planar complex with Cu(I).
-
L-Proline: A cheaper alternative, but often requires lower temperatures (80°C) and longer times.
-
Ligand-Free: Generally fails for aryl bromides, though effective for aryl iodides.
Troubleshooting Guide
-
Problem: Low conversion.
-
Cause: Catalyst poisoning by oxidation (Cu(I) -> Cu(II)).
-
Solution: Ensure rigorous degassing. Add 5 mol% Sodium Ascorbate as a reductant.
-
-
Problem: Homocoupling of thiol (Disulfide formation).
-
Cause: Presence of O₂.
-
Solution: Degas solvents thoroughly. Disulfides can be converted back to thiolates in situ by adding a reductant, but prevention is better.
-
-
Problem: "Stench" management.
-
Solution: Treat all glassware and waste with dilute bleach (NaOCl) to oxidize residual sulfides to odorless sulfoxides/sulfones after the product has been isolated.
-
Expected Characterization Data
For 4-n-butylphenyl methyl sulfide :
-
Physical State: Colorless to pale yellow oil.
-
¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.2 Hz, 2H, Ar-H), 7.12 (d, J = 8.2 Hz, 2H, Ar-H), 2.60 (t, J = 7.6 Hz, 2H, Ar-CH ₂-), 2.48 (s, 3H, S-CH ₃), 1.60 (m, 2H), 1.35 (m, 2H), 0.93 (t, J = 7.3 Hz, 3H).
-
¹³C NMR (100 MHz, CDCl₃): δ 140.5 (C_Ar-alkyl), 135.2 (C_Ar-S), 129.1, 127.5, 35.2, 33.8, 22.5, 16.5 (S-CH₃), 14.1.
References
-
Venkataraman, D., et al. (2002).[1] "Copper-Catalyzed Synthesis of Diaryl Sulfides." The Journal of Organic Chemistry. (Establishes the efficacy of Cu/Phenanthroline systems).
-
Ma, D., & Cai, Q. (2004). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Nucleophiles." Accounts of Chemical Research. (Foundational work on ligand-accelerated Ullmann coupling).
-
Sperotto, E., et al. (2008). "Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols." The Journal of Organic Chemistry. (Comparison of ligand-free vs. ligand-assisted protocols).
-
Fisher Scientific. (2009).[2] "Safety Data Sheet: Sodium Thiomethoxide." (Safety and handling protocols).
Sources
Application Notes and Protocols for the Sulfoxidation of 1-Butyl-4-(methylsulfanyl)benzene: A Model Substrate for Drug Metabolism and Synthetic Chemistry
Introduction: The Significance of Sulfoxidation and the Utility of a Model Substrate
Sulfoxidation, the oxidation of a thioether to a sulfoxide, is a fundamental transformation in both synthetic organic chemistry and drug metabolism.[1] In the pharmaceutical sciences, this reaction is of paramount importance as it is a common metabolic pathway for many xenobiotics containing sulfur moieties.[2] The enzymes responsible for this biotransformation are primarily the Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) superfamilies.[2][3] Understanding the propensity of a drug candidate to undergo sulfoxidation is a critical aspect of preclinical drug development, influencing its pharmacokinetic profile, potential for drug-drug interactions, and even its toxicological properties.
To study these enzymatic processes and to develop novel synthetic methodologies for the preparation of sulfoxides, a well-characterized and representative model substrate is invaluable. 1-Butyl-4-(methylsulfanyl)benzene serves as an excellent model for several reasons:
-
Structural Relevance: It possesses an aryl alkyl sulfide motif common in many pharmaceutical agents. The butyl group provides a non-polar tail, while the methoxy group can be used as a spectroscopic handle.
-
Prochiral Center: The sulfur atom is prochiral, allowing for the study of stereoselective sulfoxidation, a key aspect of many biocatalytic transformations.
-
Amenable to Analysis: The starting material and its corresponding sulfoxide and potential sulfone over-oxidation product are readily distinguishable by standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC).
This document provides detailed application notes and protocols for the chemical and biocatalytic sulfoxidation of 1-butyl-4-(methylsulfanyl)benzene, intended for researchers, scientists, and drug development professionals.
Physicochemical Properties of Substrate and Product
A clear understanding of the physical and chemical properties of the starting material and the expected product is essential for reaction setup, monitoring, and purification.
| Property | 1-Butyl-4-(methylsulfanyl)benzene (Substrate) | 1-Butyl-4-(methylsulfinyl)benzene (Product) |
| Molecular Formula | C₁₁H₁₆S | C₁₁H₁₆OS |
| Molecular Weight | 180.31 g/mol | 196.31 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless oil or white solid |
| Boiling Point | ~260-262 °C | Not readily available |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | Soluble in common organic solvents |
Chemical Sulfoxidation Protocols
Chemical oxidation methods offer a straightforward and often high-yielding approach to synthesize the sulfoxide for use as an analytical standard or for further studies.
Protocol 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a widely used and effective reagent for the selective oxidation of sulfides to sulfoxides. Careful control of stoichiometry is crucial to minimize over-oxidation to the corresponding sulfone.[4]
Materials:
-
1-Butyl-4-(methylsulfanyl)benzene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent: Hexane/Ethyl Acetate mixture
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-butyl-4-(methylsulfanyl)benzene (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to allow it to cool to 0 °C.
-
Addition of m-CPBA: Slowly add a solution of m-CPBA (1.05-1.1 eq) in DCM to the cooled sulfide solution dropwise over 15-20 minutes. The slow addition helps to control the reaction temperature and minimize over-oxidation.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).[1] The starting material (sulfide) will have a higher Rf value than the more polar sulfoxide product. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.[5]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).[5]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-butyl-4-(methylsulfinyl)benzene.[6]
Workflow for m-CPBA Oxidation
Caption: Workflow for the chemical synthesis of 1-butyl-4-(methylsulfinyl)benzene using m-CPBA.
Biocatalytic Sulfoxidation: A Model for Drug Metabolism
Biocatalytic methods, particularly those employing cytochrome P450 enzymes, provide a biomimetic approach to sulfoxidation and are invaluable for studying drug metabolism pathways.[7]
Protocol 2: In Vitro Sulfoxidation using Human Liver Microsomes (HLMs)
This protocol describes a typical in vitro experiment to assess the metabolic stability of 1-butyl-4-(methylsulfanyl)benzene in the presence of human liver microsomes, a common tool in drug discovery.
Materials:
-
1-Butyl-4-(methylsulfanyl)benzene
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or Methanol (MeOH), cold
-
Microcentrifuge tubes
-
Incubator/shaker (37 °C)
-
Microcentrifuge
-
HPLC or LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding potassium phosphate buffer (to a final volume of, for example, 200 µL), the NADPH regenerating system, and HLMs (final protein concentration typically 0.5-1.0 mg/mL).
-
Pre-incubation: Pre-incubate the mixture at 37 °C for 5-10 minutes to allow the components to equilibrate.
-
Initiation of Reaction: Initiate the reaction by adding a small volume of a stock solution of 1-butyl-4-(methylsulfanyl)benzene in a suitable solvent (e.g., methanol or DMSO, final concentration typically 1-10 µM).
-
Incubation: Incubate the reaction mixture at 37 °C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: At each time point, terminate the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard. This step also serves to precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the samples and then centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Sample Analysis: Carefully transfer the supernatant to an HPLC vial for analysis by HPLC-UV or LC-MS/MS to quantify the disappearance of the parent compound and the formation of the sulfoxide metabolite.
Workflow for Biocatalytic Sulfoxidation
Caption: Workflow for the in vitro biocatalytic sulfoxidation using human liver microsomes.
Analytical Methods for Reaction Monitoring and Product Characterization
Robust analytical methods are essential for monitoring the progress of the sulfoxidation reaction and for characterizing the final product.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the starting material, the sulfoxide product, and any sulfone byproduct. A reverse-phase C18 column is typically suitable for this separation.
Typical HPLC Conditions:
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | e.g., 30-90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: These are starting conditions and may require optimization for your specific instrument and column.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary method for structural elucidation and confirmation of the sulfoxide product. The following are predicted and literature-derived chemical shifts for the product, 1-butyl-4-(methylsulfinyl)benzene, in CDCl₃.[8]
Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (ortho to S=O) | ~7.5-7.6 | d | 2H |
| Aromatic (meta to S=O) | ~7.3-7.4 | d | 2H |
| -S(=O)-CH₃ | ~2.7 | s | 3H |
| -CH₂- (benzylic) | ~2.6-2.7 | t | 2H |
| -CH₂- | ~1.5-1.6 | m | 2H |
| -CH₂- | ~1.3-1.4 | m | 2H |
| -CH₃ | ~0.9 | t | 3H |
Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic (C-S=O) | ~145-146 |
| Aromatic (quaternary) | ~140-141 |
| Aromatic (CH) | ~129-130 |
| Aromatic (CH) | ~123-124 |
| -S(=O)-CH₃ | ~43-44 |
| -CH₂- (benzylic) | ~35-36 |
| -CH₂- | ~33-34 |
| -CH₂- | ~22-23 |
| -CH₃ | ~13-14 |
Note: The chemical shifts are based on data for the closely related compound 1-(butylsulfinyl)-4-methylbenzene and may vary slightly.[8]
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The progress of the chemical synthesis can be reliably monitored by TLC, and the identity and purity of the final product can be unequivocally confirmed by NMR spectroscopy and HPLC analysis. For the biocatalytic protocol, the inclusion of appropriate controls (e.g., incubations without NADPH or without microsomes) is essential to demonstrate that the observed sulfoxidation is indeed an enzyme-catalyzed process.
Conclusion
1-Butyl-4-(methylsulfanyl)benzene is a versatile and informative model substrate for studying sulfoxidation reactions. The detailed chemical and biocatalytic protocols, along with the analytical methods provided in these application notes, offer a robust framework for researchers in synthetic chemistry and drug metabolism to investigate this important transformation. The principles and techniques described can be readily adapted to other sulfur-containing compounds of interest.
References
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Royal Society of Chemistry. (n.d.). Supporting Information Selective Oxidation of (Hetero)Sulfides with Molecular Oxygen under Clean Conditions. Retrieved from [Link]
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LookChem. (n.d.). Benzene, 1-(butylsulfinyl)-4-methyl-. Retrieved from [Link]
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National Institutes of Health. (n.d.). Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity. Retrieved from [Link]
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MDPI. (n.d.). Biotechnological Methods of Sulfoxidation: Yesterday, Today, Tomorrow. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Retrieved from [Link]
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ResearchGate. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information for Simple low cost porphyrinic photosensitizers for large scale chemoselective oxidation of sulfides. Retrieved from [Link]
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ResearchGate. (n.d.). One-step benzene oxidation to phenol. Part I: Preparation and characterization of Fe-(Al)MFI type catalysts. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Benzocycloarene hydroxylation by P450 biocatalysis. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Workup: mCPBA Oxidation. Retrieved from [Link]
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ResearchGate. (n.d.). Catalytic oxidation of para-substituted thioanisole derivatives carried.... Retrieved from [Link]
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ResearchGate. (n.d.). Benzene and cyclohexane separation using 1-butyl-3-methylimidazolium thiocyanate. Retrieved from [Link]
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National Institutes of Health. (2025). Catalytic Enantioselective Sulfoxidation of Functionalized Thioethers Mediated by Aspartic Acid-Containing Peptides. Retrieved from [Link]
-
American Society for Microbiology. (n.d.). Oxidation of Benzene to Phenol, Catechol, and 1,2,3-Trihydroxybenzene by Toluene 4-Monooxygenase of Pseudomonas mendocina KR1. Retrieved from [Link]
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Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]
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Organic Syntheses. (n.d.). tert-BUTYL tert-BUTANETHIOSULFINATE. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]
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AWS. (n.d.). Remarkably Mild and Simple Preparation of Sulfenate Anions from β-Sulfinylesters: A New Route to Enantioenriched Sulfoxides. Retrieved from [Link]
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Organic Syntheses. (n.d.). (S)-(-)-p-BROMOPHENYL METHYL SULFOXIDE. Retrieved from [Link]
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Royal Society of Chemistry. (2024). The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system. Retrieved from [Link]
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PubMed. (n.d.). Whole-cell biocatalysis using cytochrome P450 monooxygenases for biotransformation of sustainable bioresources (fatty acids, fatty alkanes, and aromatic amino acids). Retrieved from [Link]
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ResearchGate. (n.d.). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Retrieved from [Link]
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MDPI. (n.d.). Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA) Catalyzed by Organometallic Cobalt Complexes. Retrieved from [Link]
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procedure for methylating 4-butylbenzenethiol
Application Notes and Protocols
Title: A Robust and Detailed Protocol for the S-Methylation of 4-Butylbenzenethiol to Synthesize 4-Butyl(methylthio)benzene
Introduction and Significance
Thioethers, or sulfides, are a critical class of organosulfur compounds prevalent in pharmaceuticals, agrochemicals, and materials science. Their synthesis is a fundamental operation in organic chemistry. The methylation of thiols is a primary route to accessing methyl thioethers, which serve as versatile intermediates and target molecules. This application note provides a comprehensive, field-tested protocol for the S-methylation of 4-butylbenzenethiol, yielding 4-butyl(methylthio)benzene.
The procedure detailed herein is grounded in the principles of the Williamson ether synthesis, adapted for sulfur nucleophiles.[1][2] We will delve into the mechanistic underpinnings of the reaction, provide a meticulous step-by-step protocol, outline critical safety measures, and describe robust analytical methods for product validation. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for preparing aryl alkyl thioethers.
Reaction Mechanism and Scientific Principles
The S-methylation of 4-butylbenzenethiol is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[2][3] The process can be dissected into two primary stages:
A. Deprotonation of the Thiol: Thiols are significantly more acidic than their alcohol counterparts due to the larger size and greater polarizability of the sulfur atom, which can better stabilize the resulting negative charge.[3][4][5] The pKa of a typical arenethiol is around 6-7, while an alkanethiol is around 10-11. This acidity allows for near-complete deprotonation by a common base like sodium hydroxide (NaOH) to form a sodium thiolate salt. This salt is a potent sulfur-centered nucleophile (a thiolate).[4][6]
B. Nucleophilic Attack: The generated 4-butylbenzenethiolate anion acts as an excellent nucleophile, readily attacking the electrophilic carbon of a methylating agent, such as methyl iodide (CH₃I).[3][7] The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom, displacing the iodide leaving group in a single, concerted step.[1][3] This reaction is highly efficient and generally irreversible, driving the synthesis towards the desired thioether product.[7]
The overall reaction is as follows:
4-Butyl-C₆H₄-SH + NaOH → 4-Butyl-C₆H₄-S⁻Na⁺ + H₂O 4-Butyl-C₆H₄-S⁻Na⁺ + CH₃I → 4-Butyl-C₆H₄-S-CH₃ + NaI
Critical Safety and Handling Protocols
Hazard Analysis: All operations must be conducted within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.
| Reagent | Primary Hazards | Handling Precautions |
| 4-Butylbenzenethiol | Malodorous, skin and eye irritant. | Handle in a well-ventilated fume hood. Avoid inhalation of vapors. Prevent skin and eye contact. |
| Methyl Iodide (Iodomethane) | Highly Toxic , Volatile, Lachrymator, Suspected Carcinogen.[8] | Extreme Caution Required. Use only in a chemical fume hood.[8] Wear appropriate gloves (e.g., Viton or polyvinyl alcohol) and eye protection.[9] Avoid inhalation and skin contact.[10] Keep away from heat and light.[8] |
| Sodium Hydroxide (NaOH) | Corrosive, causes severe skin burns and eye damage. | Handle with care, avoiding dust inhalation. Wear gloves and eye protection. |
| Organic Solvents (e.g., Acetone, Diethyl Ether) | Flammable, irritants. | Keep away from ignition sources. Ensure proper ventilation. |
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9][10] For methyl iodide exposure, seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]
-
Inhalation (Methyl Iodide): Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][10]
Detailed Experimental Protocol
This protocol details the synthesis of 4-butyl(methylthio)benzene on a 10 mmol scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Molar Eq. |
| 4-Butylbenzenethiol | C₁₀H₁₄S | 166.28 | 1.66 g (1.72 mL) | 1.0 |
| Sodium Hydroxide | NaOH | 40.00 | 0.44 g | 1.1 |
| Methyl Iodide | CH₃I | 141.94 | 1.56 g (0.69 mL) | 1.1 |
| Acetone | C₃H₆O | - | 50 mL | - |
| Diethyl Ether | (C₂H₅)₂O | - | ~100 mL | - |
| Deionized Water | H₂O | - | ~150 mL | - |
| Brine (sat. NaCl) | NaCl(aq) | - | ~50 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | - | ~5 g | - |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Glass funnel and separatory funnel (250 mL)
-
Dropping funnel (optional)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Base and Thiol Addition: To the flask, add sodium hydroxide pellets (0.44 g, 11 mmol) and 50 mL of acetone. Begin stirring. Add 4-butylbenzenethiol (1.66 g, 10 mmol) to the suspension. Stir the mixture for 15-20 minutes at room temperature to facilitate the formation of the sodium thiolate.
-
Methylation: Carefully measure methyl iodide (1.56 g, 11 mmol) in the fume hood. Add the methyl iodide dropwise to the stirring suspension at room temperature. An exotherm may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (~56 °C for acetone) and maintain for 2-3 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The product will be less polar than the starting thiol.
-
Workup - Quenching and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the acetone using a rotary evaporator.
-
Extraction: Add 50 mL of deionized water to the residue in the flask. Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic extracts in the separatory funnel. Wash the combined organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent.
-
Concentration: Remove the diethyl ether solvent from the filtrate using a rotary evaporator to yield the crude product, which should be a pale yellow oil.
-
Purification: For high purity, the crude oil can be purified by vacuum distillation or column chromatography on silica gel using hexane as the eluent.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-butyl(methylthio)benzene.
Product Characterization
Proper analytical characterization is essential to confirm the identity and purity of the synthesized 4-butyl(methylthio)benzene.
| Property | Expected Value |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₁₁H₁₆S |
| Molecular Weight | 180.31 g/mol |
| Boiling Point | Approx. 250-260 °C (literature varies) |
Spectroscopic Data
-
¹H NMR (CDCl₃, 300 MHz): Expected chemical shifts (δ) in ppm.
-
~7.25 (d, 2H, Ar-H ortho to S-CH₃)
-
~7.15 (d, 2H, Ar-H ortho to butyl)
-
~2.60 (t, 2H, Ar-CH₂-CH₂-)
-
~2.45 (s, 3H, S-CH₃)
-
~1.60 (m, 2H, Ar-CH₂-CH₂-)
-
~1.35 (m, 2H, -CH₂-CH₃)
-
~0.90 (t, 3H, -CH₂-CH₃)
-
-
¹³C NMR (CDCl₃, 75 MHz): Expected chemical shifts (δ) in ppm.
-
~142.0 (Ar-C, C-butyl)
-
~135.0 (Ar-C, C-S)
-
~129.0 (Ar-CH)
-
~127.0 (Ar-CH)
-
~35.0 (Ar-CH₂)
-
~33.5 (-CH₂-)
-
~22.0 (-CH₂)
-
~15.5 (S-CH₃)
-
~14.0 (-CH₃)
-
-
Mass Spectrometry (EI-MS):
-
Molecular Ion (M⁺): m/z = 180
-
Major Fragments: m/z = 137 ([M-C₃H₇]⁺), 123 ([M-C₄H₉]⁺)
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete deprotonation (ineffective base). Inactive methyl iodide. | Ensure NaOH is fresh and not carbonated. Use a fresh, unopened bottle of methyl iodide. |
| Presence of Starting Thiol | Insufficient reaction time or temperature. Stoichiometry incorrect (not enough methyl iodide). | Increase reflux time and monitor by TLC. Re-check calculations and ensure at least 1.1 equivalents of methyl iodide are used. |
| Formation of Disulfide Byproduct | Oxidation of the thiolate, often catalyzed by trace metals or exposure to air. | While less common under these conditions, sparging the solvent with nitrogen or argon before starting can minimize oxidation. |
| Product is Difficult to Purify | Contamination with over-alkylated products or other side reactions. | Ensure controlled, dropwise addition of the alkylating agent to avoid localized high concentrations. Optimize purification (e.g., try a different solvent system for chromatography). |
References
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Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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PubChem. (n.d.). 1-Methoxy-4-(methylthio)benzene. [Link]
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Ragsdale, S. W. (2006). Catalysis of Methyl Group Transfers Involving Tetrahydrofolate and B12. Comprehensive Natural Products II, 39-65. [Link]
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National Institute of Standards and Technology. (n.d.). 4-tert-Butyltoluene. [Link]
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Tang, Y., & Yu, B. (2022). A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate (TMP)–Ca(OH)2 Combination. Synthesis, 54(10), 2373-2390. [Link]
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Chemistry Steps. (n.d.). Reactions of Thiols. [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
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Tsuchida, H., et al. (1993). High reactivity of [11C]CH3I with thiol group in the synthesis of C-11 labeled radiopharmaceuticals. Nuclear Medicine and Biology, 20(4), 541-544. [Link]
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Firouzabadi, H., et al. (2016). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Beilstein Journal of Organic Chemistry, 12, 2688-2695. [Link]
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Chem LibreTexts. (2021). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. [Link]
- Google Patents. (2014). CN102731352B - The preparation method of 4-methylthiobenzaldehyde.
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Negrón-Encarnación, I., et al. (2016). Enzymatic S‐Methylation of Thiols Catalyzed by Different O‐Methyltransferases. ChemCatChem, 8(19), 3126-3130. [Link]
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Shimizu, M., et al. (2009). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 78(12), 2971-2978. [Link]
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New Jersey Department of Health. (n.d.). Methyl iodide. [Link]
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Chemical Science. (2024). Magic methylation with methyl-containing peroxides. [Link]
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Chemistry LibreTexts. (2022). 18.7: Thiols and Sulfides. [Link]
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Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. [Link]
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Wikipedia. (n.d.). Thiol. [Link]
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National Institute of Standards and Technology. (n.d.). Benzene, (methylthio)-. [Link]
-
Pesnot, T., et al. (2021). Thiols Act as Methyl Traps in the Biocatalytic Demethylation of Guaiacol Derivatives. Angewandte Chemie International Edition, 60(31), 16906-16910. [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information for Simple low cost porphyrinic photosensitizers for large scale chemoselective oxidation of sulfides. [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. [Link]
-
Barton, D. H. R., & McCombie, S. W. (1975). The reaction of diol thiocarbonates with methyl iodide: a synthesis of 6-deoxy-sugars. Journal of the Chemical Society, Perkin Transactions 1, 1574-1585. [Link]
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SIELC Technologies. (n.d.). Benzene, (methylthio)-. [Link]
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Chemistry For Everyone. (2024). What Is Phase Transfer Catalysis?. [Link]
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Organic Chemistry Guide. (2023). Thioether (Sulfide) Synthesis - EASY!. [Link]
-
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Thiophenol in Organic Synthesis: Facilitating Thioether and Disulfide Formation. [Link]
-
ResearchGate. (2014). Facile C-S coupling reaction of aryl iodide and thiophenol catalyzed by Cu-grafted furfural functionalized mesoporous organosilica. [Link]
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-
Chemistry LibreTexts. (2022). 16.10: Synthesis of Polysubstituted Benzenes. [Link]
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The Strategic Application of 4-n-Butylphenyl Methyl Sulfide in the Synthesis of Aryl Sulfones for Drug Discovery and Development
Introduction: The Unseen Importance of the Sulfonyl Group and its Precursors
In the landscape of modern medicinal chemistry and materials science, the sulfone group (—SO₂—) stands as a critical pharmacophore and a key structural motif. Its presence in a molecule can significantly enhance therapeutic efficacy and modulate physicochemical properties. Aryl sulfones, in particular, are integral to a range of pharmaceuticals, including anti-inflammatory agents, antivirals, and anticancer drugs.[1] The robust nature of the sulfone linkage, its ability to act as a hydrogen bond acceptor, and its electron-withdrawing properties contribute to its prevalence in drug design.[2]
This guide provides a comprehensive overview of the synthesis and application of 4-n-butylphenyl methyl sulfone, a valuable intermediate in the development of novel therapeutics. We will delve into the practical synthesis of its precursor, 4-n-butylphenyl methyl sulfide, and the subsequent oxidation to the target sulfone. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying chemical principles and strategic considerations.
Physicochemical Properties of Key Compounds
A thorough understanding of the physical and chemical properties of the starting materials, intermediates, and final products is paramount for successful synthesis, purification, and scale-up. The following table summarizes the key properties of the compounds discussed in this guide.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 4-n-Butylaniline | ![]() | C₁₀H₁₅N | 149.23 | 243-244 | -15 |
| 4-n-Butylthiophenol | ![]() | C₁₀H₁₄S | 166.28 | 115-117 (5 mmHg) | N/A |
| 4-n-Butylphenyl Methyl Sulfide | ![]() | C₁₁H₁₆S | 180.31 | ~260-270 (est.) | N/A |
| 4-n-Butylphenyl Methyl Sulfone | ![]() | C₁₁H₁₆O₂S | 212.31 | N/A | 78-80 |
Note: Some physical properties are estimated due to limited availability in the literature. Experimental verification is recommended.
Synthesis of the Sulfide Intermediate: A Two-Step Approach
The journey to 4-n-butylphenyl methyl sulfone begins with the synthesis of its sulfide precursor. A reliable and scalable route involves the conversion of 4-n-butylaniline to 4-n-butylthiophenol, followed by methylation.
Protocol 1: Synthesis of 4-n-Butylthiophenol via Diazotization
This protocol outlines the conversion of 4-n-butylaniline to the corresponding thiophenol through a diazonium salt intermediate. This is a classic and effective method for introducing a thiol group onto an aromatic ring.
Materials:
-
4-n-Butylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Ethyl Xanthate
-
Sodium Hydroxide (NaOH)
-
Diethyl Ether
-
Ice
Procedure:
-
Diazotization: In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve 4-n-butylaniline in a mixture of concentrated HCl and water. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Xanthate Formation: In a separate flask, dissolve potassium ethyl xanthate in water and cool to 10 °C.
-
Coupling: Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. A thick oil will form. Allow the mixture to warm to room temperature and then heat gently on a water bath until the evolution of nitrogen ceases.
-
Hydrolysis: Add a solution of sodium hydroxide and reflux the mixture for 4 hours to hydrolyze the xanthate ester.
-
Work-up: Cool the reaction mixture and acidify with HCl. Extract the product with diethyl ether. Wash the ether extracts with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 4-n-butylthiophenol.
-
Purification: The crude product can be purified by vacuum distillation.
Protocol 2: Methylation of 4-n-Butylthiophenol
The final step in the synthesis of the sulfide intermediate is the methylation of the newly formed thiophenol.
Materials:
-
4-n-Butylthiophenol
-
Sodium Hydroxide (NaOH)
-
Dimethyl Sulfate or Methyl Iodide
-
Methanol
-
Dichloromethane
Procedure:
-
Deprotonation: Dissolve 4-n-butylthiophenol in methanol and add a solution of sodium hydroxide in water. Stir for 15 minutes at room temperature to form the sodium thiophenolate.
-
Methylation: Slowly add dimethyl sulfate or methyl iodide to the solution. A mild exotherm may be observed. Stir the reaction mixture at room temperature for 2-3 hours.
-
Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract the product with dichloromethane.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-n-butylphenyl methyl sulfide as an oil. Further purification can be achieved by vacuum distillation.
The Core Transformation: Oxidation to 4-n-Butylphenyl Methyl Sulfone
The oxidation of the sulfide to the sulfone is a critical step that requires careful control to avoid over-oxidation or the formation of byproducts. Hydrogen peroxide is a green and efficient oxidant for this transformation.[3]
Protocol 3: Selective Oxidation of 4-n-Butylphenyl Methyl Sulfide to the Sulfone
This protocol details a reliable method for the selective oxidation of the sulfide to the corresponding sulfone using hydrogen peroxide in acetic acid.
Materials:
-
4-n-Butylphenyl Methyl Sulfide
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide (H₂O₂)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-n-butylphenyl methyl sulfide in glacial acetic acid.
-
Oxidation: Slowly add 30% hydrogen peroxide to the solution. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 50 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfide is consumed.
-
Quenching and Work-up: Carefully pour the reaction mixture into a beaker containing ice and a saturated solution of sodium bicarbonate to neutralize the acetic acid.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be recrystallized from a suitable solvent system such as ethanol/water to yield pure 4-n-butylphenyl methyl sulfone as a white solid.
Figure 1: Synthetic pathway from 4-n-butylaniline to 4-n-butylphenyl methyl sulfone.
Application in Drug Discovery: A Gateway to COX-2 Inhibitors
The 4-(methylsulfonyl)phenyl moiety is a key structural feature in a class of highly successful anti-inflammatory drugs known as COX-2 inhibitors.[4] These drugs, including Celecoxib and Etoricoxib, selectively inhibit the cyclooxygenase-2 enzyme, which is responsible for inflammation and pain, while sparing the COX-1 enzyme that protects the stomach lining.[5][6]
While 4-n-butylphenyl methyl sulfone is not a direct precursor to these specific drugs, it serves as a valuable analog and intermediate for the synthesis of novel COX-2 inhibitors and other bioactive molecules. The n-butyl group can be used to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.
Figure 2: Application of 4-n-butylphenyl methyl sulfone in the synthesis of drug analogs.
The synthesis of these complex drug molecules often involves the coupling of the aryl sulfone intermediate with other heterocyclic or aromatic systems. The protocols and understanding of the chemistry of 4-n-butylphenyl methyl sulfone provided in this guide are directly applicable to the development of such novel therapeutic agents.
Conclusion: A Versatile Intermediate for Future Discoveries
4-n-Butylphenyl methyl sulfide is a readily accessible intermediate that provides a straightforward entry into the corresponding sulfone. The protocols detailed in this guide are robust and scalable, making them suitable for both academic research and industrial drug development. The established importance of the aryl sulfone motif in medicinal chemistry, particularly in the field of anti-inflammatory drugs, underscores the value of 4-n-butylphenyl methyl sulfone as a building block for the discovery of the next generation of therapeutics.
References
- U.S. Patent 9,024,030 B2. Process for the synthesis of etoricoxib. Google Patents.
-
Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. PMC. URL: [Link]
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PMC. URL: [Link]
-
Conception, synthesis, and characterization of a rofecoxib-combretastatin hybrid drug with potent cyclooxygenase-2 (COX-2) inhibiting and microtubule disrupting activities in colon cancer cell culture and xenograft models. PMC. URL: [Link]
-
A reagent to access methyl sulfones. PMC. URL: [Link]
-
Methyl Phenyl Sulfone | Request PDF. ResearchGate. URL: [Link]
- EP2479166A1 - A process for the preparation of etoricoxib. Google Patents.
-
Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. ResearchGate. URL: [Link]
-
Development of New Process for the Synthesis of Intermediates of Etoricoxib, Pioglitazone and Niacin. ResearchGate. URL: [Link]
-
WO/2012/066570 PRODUCE TO PRODUCE ETORICOXIB. WIPO Patentscope. URL: [Link]
- US7919633B2 - Process for preparation of celecoxib. Google Patents.
- CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride. Google Patents.
-
A New Reagent to Access Methyl Sulfones. ChemRxiv. URL: [Link]
-
Synthesis of Rofecoxib, (MK 0966, Vioxx® 4-(4′-Methylsulfonylphenyl)-3Phenyl2(5H)-Furanone), a Selective and Orally Active Inhibitor of Cyclooxygenase2 | Request PDF. ResearchGate. URL: [Link]
-
sulfide oxidation using hydrogen peroxide. USP Technologies. URL: [Link]
Sources
- 1. dakenchem.com [dakenchem.com]
- 2. 4-TERT-BUTYLTHIOPHENOL synthesis - chemicalbook [chemicalbook.com]
- 3. EP0278257A1 - 4-Tert.-butyl-1,2-benzenedithiol, complex compounds derived therefrom, and a method of producing the same - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP2479166A1 - A process for the preparation of etoricoxib - Google Patents [patents.google.com]
catalytic oxidation protocols for para-substituted thioanisoles
An in-depth guide to the catalytic oxidation of para-substituted thioanisoles, offering detailed application notes and protocols for researchers, scientists, and drug development professionals.
Introduction: The Significance of Thioether Oxidation
The selective oxidation of thioethers to sulfoxides and sulfones is a cornerstone transformation in organic synthesis, with profound implications for the pharmaceutical and fine chemical industries. Sulfoxides, particularly chiral sulfoxides, are valuable intermediates in asymmetric synthesis and are found in the core structure of numerous bioactive molecules.[1] The further oxidation to sulfones yields another class of compounds with distinct chemical properties and applications, including as stable, polar functional groups in drug candidates.
Para-substituted thioanisoles (4-R-C₆H₄SMe) serve as ideal model substrates for studying the intricacies of these oxidation reactions. The electronic nature of the para-substituent (R) allows for a systematic investigation of how electron-donating or electron-withdrawing groups influence reaction rates and selectivity, providing deep mechanistic insights.[2][3] This guide provides a comprehensive overview of modern catalytic protocols for the oxidation of these substrates, focusing on the underlying principles, practical execution, and comparative analysis of different catalytic systems.
Pillar 1: Mechanistic Causality in Catalytic Oxidation
The controlled oxidation of a thioanisole involves the sequential transfer of one or two oxygen atoms to the sulfur center. The primary challenge lies in achieving high selectivity for the sulfoxide without over-oxidation to the sulfone, or, conversely, driving the reaction to completion to selectively form the sulfone.[4][5]
The Role of the Catalyst and Oxidant
The catalytic cycle generally begins with the activation of an oxidant by the catalyst.[6] Common oxidants include hydrogen peroxide (H₂O₂), iodosylbenzene (PhIO), and tert-butyl hydroperoxide (TBHP).[2][6][7] The catalyst, often a transition metal complex or an enzyme, facilitates the weakening of the O-O bond in the oxidant, generating a highly reactive species capable of transferring an oxygen atom to the nucleophilic sulfur of the thioanisole.[6][8]
For instance, in systems using Zirconium-based Metal-Organic Frameworks (Zr-MOFs) and TBHP, the catalytic cycle is initiated by the binding of TBHP to the Zr-oxo nodes of the framework.[6] This coordination activates the peroxide for a nucleophilic attack by the thioanisole.
Electronic Effects of Para-Substituents
The rate of oxidation is highly sensitive to the electronic properties of the para-substituent on the thioanisole ring.
-
Electron-Donating Groups (EDGs) such as methoxy (-OMe) or methyl (-Me) increase the electron density on the sulfur atom. This enhanced nucleophilicity leads to a faster rate of attack on the electrophilic oxygen of the activated oxidant, resulting in higher reaction rates, turnover numbers (TON), and turnover frequencies (TOF).[2][9]
-
Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or cyano (-CN) decrease the sulfur atom's nucleophilicity, thus slowing down the oxidation reaction.[2]
This relationship can be quantified using Hammett plots, which correlate the logarithm of the relative reaction rates with the substituent's Hammett parameter (σp). A negative slope (ρ value) in the Hammett plot indicates that the reaction is favored by electron-donating groups, which is typical for the electrophilic oxidation of the sulfur atom.[10]
Caption: Influence of para-substituents on oxidation rates.
Pillar 2: Validated Experimental Protocols
A successful protocol is a self-validating system where reaction progress can be reliably monitored and outcomes are reproducible. Below are detailed protocols for different classes of catalysts, representing homogeneous, heterogeneous, and biocatalytic approaches.
General Experimental Workflow
The following diagram illustrates a typical workflow for the catalytic oxidation of thioanisoles, from reaction setup to product analysis.
Caption: Standard workflow for catalytic thioanisole oxidation.
Protocol 1: Homogeneous Iron-Catalyzed Oxidation to Sulfoxide
This protocol is based on an iron(II) complex that selectively oxidizes thioanisoles to their corresponding sulfoxides, with minor formation of the sulfone.[2]
-
Materials:
-
Iron(II) catalyst (e.g., ₂)
-
Para-substituted thioanisole
-
Iodosylbenzene (PhIO) as the oxidant
-
Acetonitrile (MeCN), HPLC grade
-
Bromobenzene (internal standard for GC)
-
Standard laboratory glassware, magnetic stirrer, and a gas chromatograph-mass spectrometer (GC-MS).
-
-
Procedure:
-
In a 10 mL round-bottom flask, prepare a stock solution of the iron(II) catalyst in acetonitrile.
-
In a separate vial, dissolve the para-substituted thioanisole (e.g., 4-methoxythioanisole, 0.3 M final concentration) and the internal standard (bromobenzene) in acetonitrile.
-
Add the required volume of the catalyst stock solution to the substrate solution to achieve the desired catalyst loading (e.g., 1 x 10⁻³ M).
-
Initiate the reaction by adding the oxidant, iodosylbenzene (PhIO, 0.1 M final concentration). A large excess of the substrate is used to minimize over-oxidation.[2]
-
Stir the reaction mixture at a constant temperature (e.g., 293 K) for 1 hour.
-
At regular intervals, withdraw aliquots from the reaction mixture, filter them through a short pad of silica gel to remove the catalyst, and analyze by GC-MS.
-
Quantify the formation of the sulfoxide and sulfone products relative to the internal standard.
-
-
Causality and Insights:
-
Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and the catalyst without interfering with the reaction.
-
Oxidant: PhIO is a potent oxygen source. Its use allows the reaction to proceed under mild conditions.
-
Excess Substrate: Using an excess of thioanisole favors the reaction of the catalyst with the starting material over the product (sulfoxide), thus enhancing selectivity for the sulfoxide.[2]
-
Protocol 2: Heterogeneous Zr-MOF-Catalyzed Oxidation
This protocol utilizes a robust and recyclable Zirconium-based Metal-Organic Framework (Zr-MOF-808) as a heterogeneous catalyst.[6]
-
Materials:
-
Zr-MOF-808 catalyst
-
Thioanisole
-
tert-Butyl hydroperoxide (TBHP, 70 wt.% in H₂O) as the oxidant
-
Deuterated acetonitrile (CD₃CN) for NMR monitoring
-
Standard glassware, magnetic stirrer, centrifuge, and NMR spectrometer.
-
-
Procedure:
-
Activate the Zr-MOF-808 catalyst by heating under vacuum to remove any guest molecules from the pores.
-
In an NMR tube, suspend the activated Zr-MOF-808 (approx. 2.6 mol%) in deuterated acetonitrile.
-
Add the thioanisole substrate to the suspension.
-
Initiate the reaction by adding TBHP (approx. 1.5 equivalents).
-
Monitor the reaction progress directly in the NMR spectrometer at room temperature, tracking the disappearance of the thioanisole signal and the appearance of sulfoxide and sulfone signals.
-
After the reaction, the catalyst can be recovered by centrifugation, washed with fresh solvent, and dried for reuse.
-
-
Causality and Insights:
-
Heterogeneous Catalyst: The solid Zr-MOF-808 catalyst is easily separated from the liquid reaction mixture, simplifying product isolation and enabling catalyst recycling, a key advantage of heterogeneous catalysis.[11][12]
-
Oxidant: TBHP is a common and relatively stable organic peroxide used in these oxidations.[6]
-
Monitoring: In-situ NMR monitoring provides real-time kinetic data without the need for quenching and work-up of aliquots.
-
Protocol 3: Biocatalytic Oxidation with Chloroperoxidase
This protocol employs an enzymatic system for the highly selective oxidation of thioanisole to the sulfoxide, leveraging the principles of green chemistry.[1][13]
-
Materials:
-
Chloroperoxidase (CPO) enzyme
-
Thioanisole
-
Hydrogen peroxide (H₂O₂), generated in-situ via an electrochemical two-electron oxygen reduction reaction (2e⁻ ORR).
-
Electrochemical H-cell with a proton exchange membrane.
-
Buffer solution (e.g., phosphate buffer, pH adjusted).
-
Analytical HPLC for product quantification.
-
-
Procedure:
-
The CPO enzyme is often immobilized on a support material to enhance its stability and reusability.[1]
-
Set up the H-cell with the appropriate electrodes and buffer. The system is designed to continuously generate a low concentration of H₂O₂ in the reaction compartment.
-
Add the immobilized CPO and the thioanisole substrate to the cathodic compartment of the cell.
-
Initiate the reaction by applying the potential required for the 2e⁻ ORR to generate H₂O₂.
-
Stir the mixture at a controlled temperature. The in-situ generation of H₂O₂ keeps its concentration low, which is crucial for preventing enzyme deactivation and over-oxidation of the sulfoxide.[1]
-
Monitor the formation of methyl phenyl sulfoxide by periodically analyzing samples via HPLC.
-
-
Causality and Insights:
-
Biocatalyst: Enzymes like CPO offer exceptional selectivity under very mild conditions (room temperature, neutral pH), which is often difficult to achieve with traditional chemical catalysts.[14]
-
In-situ Oxidant Generation: This electroenzymatic cascade avoids the need to handle bulk H₂O₂ and provides precise control over its concentration, enhancing both safety and selectivity.[1] The catalytic efficiency of such a system can be significantly higher than systems using externally added H₂O₂.[15]
-
Pillar 3: Data Presentation and Comparison
The effectiveness of a catalytic system is assessed by its yield, selectivity, and efficiency (TON/TOF). The table below summarizes representative data for the oxidation of various para-substituted thioanisoles using an iron(II) catalyst.
| Entry | Para-Substituent (R) | Product | Yield (%) [a] | TON [b] | TOF (h⁻¹) [c] |
| 1 | -OMe | Sulfoxide | 66 | 66 | 80 |
| 2 | -Me | Sulfoxide | 54 | 54 | 64 |
| 3 | -H | Sulfoxide | 45 | 45 | 52 |
| 4 | -Cl | Sulfoxide | 31 | 31 | 36 |
| 5 | -CN | Sulfoxide | 23 | 23 | 26 |
| 6 | -NO₂ | Sulfoxide | 19 | 19 | 22 |
| Data synthesized from literature values for illustrative purposes.[2] | |||||
| [a] Yields based on the limiting reagent (oxidant). | |||||
| [b] TON (Turnover Number) = moles of product / moles of catalyst. | |||||
| [c] TOF (Turnover Frequency) = TON / reaction time (h). |
The data clearly demonstrates the electronic effect: electron-donating groups (-OMe, -Me) lead to significantly higher yields and catalyst efficiency compared to electron-withdrawing groups (-Cl, -CN, -NO₂).[2]
References
-
Barath, M. et al. (2023). Catalytic oxidation of para-substituted thioanisole derivatives carried out by 1 with PhIO as co-oxidant in acetonitrile at 293 K. ResearchGate. Available at: [Link]
-
Barath, M. et al. (2023). Mechanisms of Sulfoxidation and Epoxidation Mediated by Iron(III)-Iodosylbenzene Adduct: Electron-Transfer vs. Oxygen-Transfer Mechanism. ResearchGate. Available at: [Link]
-
Chen, L. et al. (2014). Visible-light-driven selective oxidation of benzyl alcohol and thioanisole by molecular ruthenium catalyst modified hematite. Chemical Communications. Available at: [Link]
-
Zhu, X. et al. (2024). The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system. Green Chemistry. Available at: [Link]
-
Zhu, X. et al. (2024). The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system. ResearchGate. Available at: [Link]
-
Zhu, X. et al. (2024). Electronic supplementary information for The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system. The Royal Society of Chemistry. Available at: [Link]
-
Zhang, D. et al. (2016). Oxidation of thioanisol with four typical catalysts. ResearchGate. Available at: [Link]
-
Borah, M. et al. (2019). Selectivity of oxidation of thioanisole to corresponding sulfoxide and sulfone catalysed by 1 under variation of temperature and H₂O₂ concentration. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Oxidation of Thiols to Disulfides/Sulfuryl Chlorides. WordPress. Available at: [Link]
-
Lee, H. et al. (2022). Node-Solution Microenvironment Governs the Selectivity of Thioanisole Oxidation within Catalytic Zr-Based Metal–Organic Framework. ACS Applied Materials & Interfaces. Available at: [Link]
-
Kesharwani, N. et al. (2021). Oxidation products of thioanisole. ResearchGate. Available at: [Link]
-
Borah, M. et al. (2019). The oxidation of thioanisole with different catalysts using aqueous H₂O₂. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Hydrogen peroxide. Wikipedia. Available at: [Link]
-
Reddy, K. S. K. et al. (2014). Oxidation of thioanisole with H₂O₂ in the presence of acetic acid and Amberlyst 15. ResearchGate. Available at: [Link]
-
Thomas, A. M. et al. (2017). The proposed mechanism of thioanisole oxidation with H2O2 catalyzed by (CeIII‐MoVI)Ox/aniline. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. organic-chemistry.org. Available at: [Link]
-
Pérez, U., & Dunford, H. B. (1990). Spectral studies on the oxidation of organic sulfides (thioanisoles) by horseradish peroxidase compounds I and II. Biochimica et Biophysica Acta. Available at: [Link]
-
Wang, Y., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. Available at: [Link]
-
Ghaffari, M., & Strukul, G. (2009). Homogeneous and heterogeneous catalytic oxidation of sulfides by H2O2 over zinc(II) compounds. PubMed. Available at: [Link]
- Google Patents. (2020). Method for preparing sulfone by catalytic oxidation of thioether. Google Patents.
-
Kurbat, K. et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. PMC. Available at: [Link]
-
Farnetti, E. et al. (n.d.). Homogeneous and Heterogeneous Catalysis. ResearchGate. Available at: [Link]
-
Barath, M. et al. (2018). Catalytic oxidation of thioanisole carried out by 2. ResearchGate. Available at: [Link]
-
Zhang, M. et al. (2022). Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems. PMC. Available at: [Link]
-
Schmidt, S., & Hollmann, F. (2018). Biocatalytic Oxidation Reactions: A Chemist's Perspective. PMC. Available at: [Link]
-
Study.com. (n.d.). Heterogeneous vs. Homogenous Catalysts | Differences & Example. Study.com. Available at: [Link]
-
Britannica. (n.d.). Classification of catalysts - Homogeneous catalysis. Britannica. Available at: [Link]
Sources
- 1. The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Spectral studies on the oxidation of organic sulfides (thioanisoles) by horseradish peroxidase compounds I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Catalysis - Enzymes, Heterogeneous, Homogeneous | Britannica [britannica.com]
- 13. rsc.org [rsc.org]
- 14. Biocatalytic Oxidation Reactions: A Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
preventing over-oxidation of 4-n-butylphenyl methyl sulfide to sulfone
Ticket Subject: Preventing Over-Oxidation of 4-n-butylphenyl Methyl Sulfide
Status: Open | Priority: High | Assigned To: Senior Application Scientist
Mechanistic Insight: The "Why" Behind the Protocol
To prevent sulfone formation, you must exploit the electronic differentiation between the sulfide (starting material) and the sulfoxide (product).
-
The Nucleophilicity Gap: The sulfur atom in your starting material (4-n-butylphenyl methyl sulfide) is a "soft," electron-rich nucleophile. Once oxidized to the sulfoxide, the sulfur becomes electron-deficient due to the polarization of the
bond. -
The Over-Oxidation Trap: While the sulfoxide is less nucleophilic, it is not inert. Strong electrophilic oxidants (like mCPBA or unbuffered
at high temps) will overcome this activation barrier and oxidize the sulfoxide to the sulfone (thermodynamic sink). -
The Solution: Use an oxidant that is electrophilic enough to react with the sulfide but too weak or sterically hindered to attack the sulfoxide.
Reaction Coordinate Visualization
The following diagram illustrates the activation energy (
Recommended Protocols
We recommend Method A for small-scale/high-precision needs and Method B for scalable/green chemistry requirements.
Method A: The "Gold Standard" (Sodium Periodate)
Best for: High value substrates where 0% sulfone is critical.
Why it works: Sodium Periodate (
Protocol:
-
Dissolution: Dissolve 4-n-butylphenyl methyl sulfide (1.0 equiv) in a 1:1 mixture of Methanol and Water .
-
Note: The n-butyl chain increases lipophilicity. If the substrate crashes out, increase Methanol ratio or switch to Acetonitrile/Water (2:1).
-
-
Addition: Cool to 0°C . Add
(1.05 equiv) portion-wise over 10 minutes. -
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC/HPLC.
-
Workup: Filter off the precipitated sodium iodate (
). Extract filtrate with DCM.
Method B: The "Green" Activator (H2O2 + HFIP)
Best for: Speed, scalability, and avoiding metal waste.
Why it works: Hexafluoroisopropanol (HFIP) is a fluorinated solvent that forms a hydrogen-bond network with Hydrogen Peroxide (
Protocol:
-
Setup: Dissolve substrate (1.0 equiv) in HFIP (concentration ~0.1 M).
-
Oxidant: Add 30% aqueous
(1.1 equiv) in one portion at RT . -
Reaction: Stir vigorously. Reaction is typically complete in <30 minutes.
-
Quench: Add saturated aqueous Sodium Thiosulfate (
) immediately upon completion to destroy excess peroxide. -
Workup: Dilute with water, extract with Ethyl Acetate. Recover HFIP by distillation if desired.
Troubleshooting Center (FAQ)
Issue 1: "I am seeing 5-10% Sulfone formation."
Diagnosis: You have likely overdosed the oxidant or run the reaction too hot.
-
Fix 1 (Stoichiometry): Calculate oxidant equivalents based on purity, not just weight. Commercial mCPBA is often 70-77%;
degrades over time. Titrate your oxidant or strictly limit it to 1.0-1.05 equivalents . -
Fix 2 (Temperature): For Method A, keep the reaction at 0°C for the entire duration.
-
Fix 3 (Quenching): Over-oxidation often happens during workup if excess oxidant isn't destroyed. Always wash the organic layer with Sodium Thiosulfate or Sodium Bisulfite before drying.
Issue 2: "The reaction stalls at 80% conversion."
Diagnosis: The n-butyl chain makes your substrate lipophilic, potentially causing phase transfer issues in aqueous protocols.
-
Fix: Switch to Method B (HFIP) . HFIP is an excellent solvent for lipophilic aromatics and eliminates phase transfer barriers.
-
Alternative: If using Method A, add a phase transfer catalyst (e.g., TBAB, 5 mol%) or switch the co-solvent to THF/Water to ensure homogeneity.
Issue 3: "My product is an oil and hard to purify."
Diagnosis: 4-n-butylphenyl methyl sulfoxide is likely a low-melting solid or oil. Sulfoxides are highly polar.
-
Fix: Avoid column chromatography if possible, as sulfoxides can streak.
-
Purification Hack: If you have trace sulfone, dissolve the crude mixture in pentane/ether and cool to -20°C. The sulfone is often less soluble and may precipitate out (or vice versa depending on crystal packing).
Comparative Data: Oxidant Selection
| Oxidant System | Selectivity (Sulfide:Sulfone) | Reaction Time | Scalability | Notes |
| Excellent (>99:1) | 2-12 h | Medium | Generates solid waste ( | |
| Excellent (>99:1) | < 30 min | High | HFIP is expensive but recyclable. Very fast. | |
| mCPBA (at -78°C) | Good (95:5) | Fast | Low | Hard to control temp on scale. Risk of over-oxidation.[2][3] |
| Oxone | Poor | Fast | Medium | Usually produces sulfone unless strictly controlled. |
Decision Logic for Researchers
Use this workflow to select the optimal method for your specific constraints.
References
-
Sodium Periodate Selectivity: Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides.[1][4] The Journal of Organic Chemistry, 27(8), 282–284. Link
-
HFIP/H2O2 Methodology: Ravikumar, K. S., Zhang, Y. M., & Bégué, J. P. (1998). Selective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide in Hexafluoroisopropanol. European Journal of Organic Chemistry, 1998(11), 2537–2540. Link
-
General Review of Sulfoxidation: Carreno, M. C. (1995). Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds. Chemical Reviews, 95(6), 1717–1760. Link
-
Troubleshooting Over-oxidation: Madesclaire, M. (1986). Synthesis of Sulfoxides by Oxidation of Thioethers.[3] Tetrahedron, 42(20), 5459-5495. Link
Sources
separation of 4-n-butylphenyl methyl sulfide from starting aryl halides
Ticket ID: TS-CHEM-SULF-004 Subject: Separation of alkyl-aryl sulfides from aryl halide starting materials Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary
Separating 4-n-butylphenyl methyl sulfide from its starting material (typically 1-bromo-4-n-butylbenzene or similar aryl halides) is a common but deceptive challenge in C-S cross-coupling.[1] Both compounds are lipophilic, lack distinct polar functional groups, and possess similar molecular weights, leading to co-elution on standard silica phases and overlapping boiling points.[2]
This guide provides a tiered troubleshooting approach, ranging from optimized chromatography to a "Catch-and-Release" chemical derivation strategy for difficult separations.
Part 1: Diagnostic Workflow
Before selecting a purification method, determine the severity of the separation challenge using this decision matrix.
Figure 1: Decision matrix for selecting the appropriate purification strategy based on separation resolution (ΔRf) and scale.[1][2]
Part 2: Troubleshooting & FAQs
Category 1: Chromatographic Issues (Method A)
Q: My product and starting material co-elute as a single spot on TLC using 5% EtOAc/Hexane. How do I resolve them? A: The polarity difference between an aryl bromide and an alkyl-aryl sulfide is negligible in polar solvent mixtures.[1]
-
The Fix: Switch to 100% n-Hexane or 100% Pentane . Sulfides are slightly more polarizable than halides.[1]
-
Stationary Phase: If standard silica fails, use AgNO₃-impregnated silica (10% w/w).[1][2] The silver ions coordinate with the sulfur atom, significantly retarding the sulfide's elution while the aryl halide passes through quickly.[2]
Q: The sulfide product smells strongly, and the odor persists in the lab. Is it leaking? A: Thioethers have low odor thresholds.[1] This is not necessarily a leak but residual contamination.[1]
-
The Fix: Quench all glassware and waste with 10% aqueous bleach (sodium hypochlorite) before cleaning.[1][2] This oxidizes residual sulfide to the odorless sulfoxide/sulfone.[1] Do not use bleach on your product unless you intend to oxidize it.[2]
Category 2: Distillation Issues (Method B)
Q: Can I separate them by vacuum distillation? A: Only with a high-efficiency fractionating column (e.g., Vigreux or spinning band) and precise vacuum control.[1][2]
-
The Data:
-
Risk: The boiling point differential (ΔBP) is likely <15°C. Without a column, you will obtain an enriched mixture, not a pure compound.[2]
Category 3: The "Nuclear Option" (Method C) [1][2]
Q: Chromatography failed, and I don't have distillation equipment. How do I get >99% purity? A: Use the Chemoselective Oxidation (Catch-and-Release) strategy.[1]
-
Catch: Oxidize the sulfide to a Sulfoxide (highly polar).[1]
-
Wash: The non-polar Aryl Halide is washed away with hexanes.[1]
-
Release: Reduce the Sulfoxide back to the Sulfide .[1]
Part 3: Detailed Protocols
Protocol: Chemoselective Purification (Catch-and-Release)
Use this when ΔRf is zero.[1] This relies on the massive polarity shift from Sulfide (Rf ~0.[1]8) to Sulfoxide (Rf ~0.1).[1][2]
Step 1: Selective Oxidation (Sulfide → Sulfoxide) Reagent: Sodium Periodate (NaIO₄) is used because it stops selectively at the sulfoxide and avoids over-oxidation to the sulfone.[1][2]
-
Dissolve crude mixture in MeOH:H₂O (1:1) .
-
Add 1.1 equivalents of NaIO₄ (relative to estimated sulfide).[1]
-
Stir at 0°C to RT for 2–4 hours. Monitor TLC (Target: New baseline spot).
-
Workup: Extract with CH₂Cl₂ . Wash organic layer with water.[1][3]
-
Purification: Pass through a short silica plug eluting with Hexanes (removes Aryl Halide) followed by EtOAc (collects pure Sulfoxide).[1][2]
Step 2: Reduction (Sulfoxide → Sulfide) Reagent: Zinc/HCl or PPh₃/I₂.[1][2]
-
Dissolve the pure sulfoxide in EtOH or AcOH .[1]
-
Add 5 equivalents of Zn dust and 10 equivalents of conc. HCl (dropwise).
-
Reflux for 1–2 hours.
-
Workup: Filter off Zn. Neutralize with NaHCO₃.[1] Extract with Hexanes.[1]
-
Result: Pure 4-n-butylphenyl methyl sulfide.
Part 4: Physical Data & Reference Values
Table 1: Comparative Physical Properties
| Property | 1-bromo-4-n-butylbenzene (Impurity) | 4-n-butylphenyl methyl sulfide (Target) | Note |
| Molecular Weight | 213.12 g/mol | 180.31 g/mol | Distinct enough for MS detection.[1] |
| Boiling Point (atm) | ~247°C | ~255–265°C (Est.)[1] | Too close for simple distillation. |
| TLC Rf (100% Hex) | 0.65 – 0.70 | 0.55 – 0.60 | Requires long column for separation.[1] |
| TLC Rf (Sulfoxide) | N/A | < 0.10 (in Hexane) | Basis for Method C. |
| Reactivity | Inert to mild oxidation | Oxidizes to Sulfoxide | Basis for Method C. |
Table 2: Recommended Solvent Systems
| Method | Solvent A | Solvent B | Gradient |
| Flash (Standard) | Hexane | None | Isocratic 100% |
| Flash (Difficult) | Pentane | Toluene | 100:0 → 95:5 |
| Flash (AgNO₃) | Hexane | Ethyl Acetate | 99:1 |
References
-
Selective Oxidation of Sulfides: Drabowicz, J., & Mikołajczyk, M. (1980).[1][2] Sulfoxides by Oxidation of Sulfides with Sodium Metaperiodate supported on Alumina. Journal of Organic Chemistry.
-
General Thioether Synthesis: Bates, C. G., et al. (2002).[1][2] A General Method for the Formation of Aryl-Sulfur Bonds Using Copper(I) Catalysts. Organic Letters.
-
Reduction of Sulfoxides: Oae, S., et al. (1978).[1][2] Reduction of Sulfoxides to Sulfides. Synthesis.
-
Physical Properties (Bromide): National Institute of Standards and Technology (NIST).[1][2] 1-Bromo-4-butylbenzene Properties.
Sources
Technical Support Center: Volatile Organic Sulfides (VOS) Handling
Status: Online Operator: Senior Application Scientist Ticket Focus: Odor Containment, Catalyst Poisoning, and Safety Protocols
Introduction: The "Invisible" Hazard
Working with volatile organic sulfides (VOS) such as ethanethiol, dimethyl sulfide (DMS), or tetrahydrothiophene presents a unique dual challenge: extreme olfactory sensitivity and catalytic toxicity . The human nose can detect ethanethiol at 0.36 parts per billion (ppb), meaning a leak invisible to standard sensors can trigger building-wide evacuations. Furthermore, the sulfur atom’s high nucleophilicity makes it a potent poison for transition metal catalysts, often stalling critical synthetic steps.
This guide is structured as a Tier-3 Support resource, addressing the most critical "pain points" reported by research laboratories.
Module 1: Containment & Decontamination (The "Stench" Crisis)
Ticket #101: "The entire hallway smells like a gas leak. How do I neutralize the source?"
Diagnosis: Fugitive emissions from glassware or rotary evaporation.[1] Immediate Action: Do not wash with water. Water is ineffective due to the low solubility of many VOS and will only spread the odor.
The Solution: Oxidative Deodorization
You must chemically alter the sulfide functionality. Oxidation converts the volatile, malodorous sulfide (
Protocol: The "Bleach Bath" Standard
-
Preparation: Prepare a 10% sodium hypochlorite (bleach) solution.
-
Crucial Additive: Add a small amount of solid KOH or NaOH to ensure the solution remains alkaline.
-
Why? Acidic bleach releases toxic chlorine gas (
).
-
-
Soak: Submerge all contaminated glassware, septa, and cannulas immediately after use.
-
Duration: Soak for a minimum of 14 hours (overnight).
-
Rinse: Wash with water only after the soak is complete.
CRITICAL WARNING: NEVER rinse glassware with acetone while bleach is present. Acetone reacts with hypochlorite to form chloroform (toxic) and can be explosive under certain conditions (haloform reaction).
Ticket #102: "My rotavap exhaust is venting odors into the hood/building."
Diagnosis: VOS are bypassing the condenser and saturating the vacuum pump oil or venting through the diaphragm. The Fix: You must install a Reactive Scrubber Train between your manifold and the vacuum source.
Visual Guide: The Oxidative Trap Setup The following diagram illustrates the mandatory vacuum setup for VOS distillation.
Figure 1: Reactive Scrubber Train. Trap 1 prevents backflow. Trap 2 oxidizes sulfides.[3] Trap 3 neutralizes any HCl generated by the bleach oxidation before it hits the pump.
Module 2: Synthesis & Reaction Optimization
Ticket #201: "My Palladium cross-coupling yield is near zero. Did the sulfur kill it?"
Diagnosis: Catalyst Poisoning.[4]
Technical Insight: Sulfur is a "soft" base that binds irreversibly to "soft" transition metals (Pd, Pt, Rh) via
Troubleshooting Protocol:
-
Increase Catalyst Loading: Standard 1-2 mol% is insufficient. Increase to 5-10 mol% to account for the portion that will be sacrificed to poisoning.
-
Ligand Switching: Use strongly donating, bulky ligands (e.g., tri-tert-butylphosphine or specialized NHC ligands) that can out-compete the sulfur for metal binding sites.
-
Scavengers: If the sulfide is an impurity rather than a reactant, treat the starting material with Cu(I) salts (e.g., CuI) or wash with aqueous
to precipitate the sulfur species before adding the precious metal catalyst.
Visual Guide: The Poisoning Mechanism Understanding why the reaction fails helps in selecting the right ligand.
Figure 2: Competitive inhibition by thiols. The formation of the stable Pd-S bond prevents the catalyst from entering the productive cycle.
Ticket #202: "My thiol starting material keeps turning into disulfide before I can use it."
Diagnosis: Auto-oxidation.
Mechanism: Thiols (
-
Storage: Store thiols under an Argon atmosphere, sealed with Parafilm/Teflon tape.
-
Purification: Distill the thiol immediately before use under inert conditions.
-
Reversal: If disulfide has formed, add a reducing agent like Dithiothreitol (DTT) or Triphenylphosphine (
) to the reaction mixture to reduce the disulfide back to the active thiol in situ.
Module 3: Emergency Response & Waste Management
Ticket #301: "Spill Alert. I dropped a 100mL bottle of Ethanethiol."
Emergency Protocol:
-
Evacuate: Clear the immediate area. The odor will cause panic even if the concentration is below the toxic threshold (PEL).
-
Do NOT use Water: Washing the floor with water increases the surface area of the spill, accelerating evaporation and odor spread.
-
The Oxidative Slurry:
-
Mix an absorbent (vermiculite or spill pillows) with dilute bleach or 3% hydrogen peroxide .
-
Caution: This reaction is exothermic. Do not use concentrated oxidants on neat thiols, or you risk a fire.
-
-
Containment: Cover the spill with the slurry. Allow it to sit for 15-30 minutes before sweeping.
Ticket #302: "Waste Disposal. Can this go in the regular organic waste?"
Verdict: NO. Reasoning: Mixing VOS with general organic solvents (acetone, hexanes) creates a "time bomb" of odor. If a waste technician opens that drum, the entire facility will be affected.
Waste Segregation Table:
| Waste Stream | Contents | Treatment |
| Stream A (General) | Acetone, DCM, Ethyl Acetate | NO SULFIDES ALLOWED |
| Stream B (Stench) | Thiols, Sulfides, Disulfides | Segregated bottle. Label "STENCH" clearly. |
| Stream C (Quenched) | Bleach bath waste | Check pH. If neutral, drain (per local code). If active, store as hazardous aqueous waste. |
References
-
UCLA Chemistry & Biochemistry Safety. (n.d.). SOP: Stench Chemicals. Retrieved from [Link]
-
Princeton University EHS. (2021). Odor Control for Thiol/Mercaptan Work. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Methyl Mercaptan - Occupational Health Guideline. Retrieved from [Link]
-
American Chemical Society (ACS). (2023). Catalyst Poisoning by Sulfur: Mechanisms and Mitigation. Journal of the American Chemical Society.[5] (Generalized reference to established soft-acid/soft-base theory in catalysis).
-
National Institutes of Health (NIH) - PubChem. (2023). Ethanethiol Compound Summary. Retrieved from [Link]
Sources
Validation & Comparative
1H NMR spectrum analysis of 4-n-butylphenyl methyl sulfide
An In-Depth Technical Guide to the 1H NMR Spectrum Analysis of 4-n-butylphenyl methyl sulfide
A Comparative Approach to Structural Elucidation
As a Senior Application Scientist, the ability to rapidly and accurately determine the structure of a molecule is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as the cornerstone of structural elucidation in organic chemistry.[1] This guide provides an in-depth analysis of the 1H NMR spectrum of 4-n-butylphenyl methyl sulfide, employing a comparative methodology to highlight the subtle yet definitive influence of substituents on the NMR spectrum. By contrasting its spectral features with those of structural analogs—thioanisole and n-butylbenzene—we can gain a deeper understanding of the principles governing chemical shifts and coupling patterns, thereby enhancing our predictive and interpretive capabilities.
This guide is designed for researchers and professionals in drug development and chemical sciences who rely on robust spectroscopic analysis. The narrative explains not just the "what" but the "why" behind the spectral observations, grounding the interpretation in the fundamental electronic and structural properties of the molecules.
Structural Analysis of 4-n-butylphenyl methyl sulfide
The first step in any spectral interpretation is to examine the molecule's structure and predict the expected signals. 4-n-butylphenyl methyl sulfide is a disubstituted benzene with the n-butyl and methyl sulfide groups in a para (1,4) arrangement. This symmetry is a key feature that simplifies the aromatic region of the spectrum.
We can dissect the molecule into three distinct regions: the n-butyl chain, the methyl sulfide group, and the aromatic ring. Each will give rise to a unique set of signals.
Figure 1: Structure of 4-n-butylphenyl methyl sulfide with proton assignments.
Based on this structure, a detailed prediction of the 1H NMR spectrum is summarized below.
Table 1: Predicted 1H NMR Spectral Data for 4-n-butylphenyl methyl sulfide
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aromatic Protons (Ha) | ~7.25 | Doublet | 2H | ~8.0 |
| Aromatic Protons (Hb) | ~7.15 | Doublet | 2H | ~8.0 |
| Methyl Sulfide (Hc) | ~2.48 | Singlet | 3H | N/A |
| Benzylic Methylene (Hd) | ~2.59 | Triplet | 2H | ~7.5 |
| Methylene (He) | ~1.58 | Sextet | 2H | ~7.5 |
| Methylene (Hf) | ~1.36 | Sextet | 2H | ~7.5 |
| Terminal Methyl (Hg) | ~0.93 | Triplet | 3H | ~7.3 |
Analysis Breakdown:
-
Aromatic Region (Ha, Hb): The 1,4-disubstitution creates a symmetrical AA'BB' system, which often appears as two distinct doublets. The sulfur atom in the methyl sulfide group is an electron-donating group (EDG) via resonance, increasing electron density at the ortho and para positions.[2] The alkyl group is a weak EDG. The protons (Hb) ortho to the more strongly donating -SCH3 group are expected to be more shielded (shifted upfield) compared to the protons (Ha) ortho to the butyl group.
-
Methyl Sulfide (Hc): These three protons are chemically equivalent and have no adjacent protons, resulting in a sharp singlet. Its chemical shift is expected to be very similar to that of thioanisole.[3]
-
n-Butyl Chain (Hd-Hg): This aliphatic chain shows characteristic splitting patterns. The benzylic protons (Hd) are deshielded by the aromatic ring and appear as a triplet due to coupling with the adjacent two He protons.[4] The terminal methyl protons (Hg) also appear as a triplet, coupled to the two Hf protons. The internal methylene groups (He, Hf) are coupled to protons on both sides, resulting in complex multiplets (sextets).
Comparative 1H NMR Analysis: The Effect of Substituents
To validate and deepen our interpretation, we compare the spectrum of our target molecule with two simpler, related compounds: thioanisole and n-butylbenzene. This comparison isolates the electronic and structural effects of each substituent.
Table 2: Comparative Analysis of 1H NMR Chemical Shifts (δ, ppm) in CDCl3
| Proton Group | 4-n-butylphenyl methyl sulfide (Predicted) | Thioanisole[3] | n-Butylbenzene[5] |
| Aromatic Protons | ~7.25 (d, 2H), ~7.15 (d, 2H) | 7.26–7.25 (m, 4H), 7.13–7.09 (m, 1H) | 7.27 (m, 2H), 7.18 (m, 3H) |
| -S-CH3 | ~2.48 (s, 3H) | 2.45 (s, 3H) | N/A |
| -CH2-Ar | ~2.59 (t, 2H) | N/A | 2.61 (t, 2H) |
| -CH2-CH2Ar | ~1.58 (sextet, 2H) | N/A | 1.60 (m, 2H) |
| -CH2-CH3 | ~1.36 (sextet, 2H) | N/A | 1.36 (sextet, 2H) |
| -CH2-C H3 | ~0.93 (t, 3H) | N/A | 0.93 (t, 3H) |
Key Insights from Comparison:
-
Thioanisole vs. Target Molecule: The chemical shift of the methyl sulfide protons is nearly identical (~2.45-2.48 ppm), indicating that the para-butyl group has a negligible electronic effect on this distant group. The aromatic region of thioanisole is a complex multiplet, whereas the symmetry of the para-substituted target molecule simplifies this region into two clean doublets.
-
n-Butylbenzene vs. Target Molecule: The signals for the n-butyl chain are almost perfectly superimposable between n-butylbenzene and the target molecule. This demonstrates that the para-methyl sulfide group does not significantly influence the chemical environment of the alkyl protons. The primary difference lies in the aromatic region, where the strong electron-donating nature of the -SCH3 group in our target molecule causes a more distinct separation and a slight upfield shift of the adjacent protons compared to the relatively simple aromatic signals of n-butylbenzene.
Figure 2: Logical workflow for comparative NMR analysis.
Experimental Protocol for High-Resolution 1H NMR
Achieving a high-quality, interpretable spectrum is contingent upon meticulous sample preparation and the selection of appropriate data acquisition parameters.
Part 1: Sample Preparation
The goal is to prepare a homogeneous, particle-free solution at an appropriate concentration.
-
Weighing the Sample: Accurately weigh 1-5 mg of 4-n-butylphenyl methyl sulfide directly into a clean, dry vial.[6] For routine 1H NMR, this concentration provides an excellent signal-to-noise ratio without causing issues from high viscosity.[6]
-
Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl3).[6][7]
-
Causality: Deuterated solvents are used because deuterium (2H) resonates at a different frequency from protons (1H), making the solvent "invisible" in the 1H spectrum and preventing the large solvent signal from obscuring the analyte signals.[8] The residual non-deuterated solvent peak (e.g., CHCl3 at 7.26 ppm) can serve as a secondary chemical shift reference.
-
-
Internal Standard: Add a small amount (1-2 µL) of a tetramethylsilane (TMS) solution in CDCl3.
-
Dissolution and Filtration: Gently vortex the vial to ensure the sample is fully dissolved. To remove any particulate matter, filter the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a high-quality 5 mm NMR tube.
-
Trustworthiness: Suspended solids drastically degrade magnetic field homogeneity, leading to broadened spectral lines and loss of resolution. Filtration is a critical, non-negotiable step for acquiring a high-quality spectrum.
-
Part 2: Data Acquisition
These parameters are based on a standard 400 MHz NMR spectrometer.
-
Instrument Setup: Insert the sample into the spectrometer. Lock the instrument onto the deuterium signal of the CDCl3 solvent. This compensates for any magnetic field drift during the experiment.
-
Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field (B0) across the sample volume. A well-shimmed sample is essential for achieving sharp lines and high resolution.
-
Parameter Selection: Load a standard 1D proton experiment parameter set (e.g., 'PROTON1' or 'zg30').[10] Key parameters to verify are:
-
Pulse Angle (p1): ~30-90 degrees. A 90° pulse maximizes signal for a single scan, while a smaller flip angle (e.g., 30°) is often used when multiple scans are required to allow for faster repetition.
-
Acquisition Time (AQ): 2-4 seconds. This determines the digital resolution of the spectrum. An AQ of ~3 seconds is generally sufficient to resolve typical proton-proton couplings.[10][11]
-
Relaxation Delay (D1): 1-5 seconds. This is the time allowed for protons to return to thermal equilibrium between pulses. For accurate integration (quantitation), D1 should be at least 5 times the longest T1 relaxation time of any proton in the molecule. For purely qualitative work, a shorter D1 is acceptable.
-
Number of Scans (NS): 8-16 scans. For a sample of this concentration, a small number of scans is sufficient to achieve an excellent signal-to-noise ratio. Co-adding scans helps to average out random noise.[11]
-
-
Acquisition: Start the experiment. The resulting Free Induction Decay (FID) signal is then automatically Fourier transformed by the spectrometer software to generate the frequency-domain NMR spectrum.
-
Data Processing: The software will perform phasing and baseline correction. Manual adjustment of these parameters may be necessary to produce a clean, flat baseline and correctly phased peaks, which is critical for accurate integration.
By following this self-validating protocol, the resulting spectrum will be a trustworthy and accurate representation of the molecule's proton environment, enabling confident structural confirmation.
References
-
The Royal Society of Chemistry. (2020). Nickel phosphide nanoalloy catalyst for the selective deoxygenation of sulfoxides to sulfides under ambient H2 pressure. [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
-
Reich, H. J. NMR Spectroscopy Data. Organic Chemistry Data, University of Wisconsin. [Link]
-
UT Health San Antonio. Step-by-step procedure for NMR data acquisition. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
-
Jasperse, J. Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]
-
Chem 527, University of Missouri-St. Louis. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
Chemistry LibreTexts. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?[Link]
-
University of Georgia. Optimized Default 1H Parameters. NMR Facility. [Link]
-
Western University. NMR Sample Preparation. [Link]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
University of Ottawa. NMR Sample Preparation. [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Butylbenzene(104-51-8) 1H NMR [m.chemicalbook.com]
- 6. organomation.com [organomation.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
mass spectrometry fragmentation pattern of 1-butyl-4-(methylsulfanyl)benzene
Executive Summary
In the structural elucidation of sulfur-containing aromatics, distinguishing between alkyl chain isomers (e.g., n-butyl vs. tert-butyl) is a critical analytical challenge. 1-Butyl-4-(methylsulfanyl)benzene (also known as p-n-butyl thioanisole) exhibits a distinct fragmentation signature driven by the interplay between the electron-donating methylsulfanyl group and the n-butyl chain.
This guide provides an in-depth analysis of its Electron Ionization (EI) mass spectral pattern, contrasting it with key structural alternatives. We identify the benzylic cleavage (
Experimental Protocol (Self-Validating)
To reproduce the fragmentation patterns described below, the following GC-MS parameters are recommended. This protocol is designed to be self-validating: the presence of the air peak (
| Parameter | Setting | Rationale |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard energy for reproducible library matching (NIST/Wiley). |
| Source Temp | 230 °C | Prevents condensation of sulfur-heavy fragments without inducing thermal degradation. |
| Transfer Line | 280 °C | Ensures efficient transport of the boiling point fraction (~280 °C for C11 sulfides). |
| Scan Range | Captures low mass alkyl fragments ( | |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) | Standard non-polar phase for aromatic separation. |
Deep Dive: Fragmentation Mechanism of 1-Butyl-4-(methylsulfanyl)benzene
The mass spectrum of 1-butyl-4-(methylsulfanyl)benzene (
Key Diagnostic Ions
-
Molecular Ion (
): 180-
Intensity: Moderate to Strong.
-
Origin: The sulfur atom and aromatic ring provide significant stability to the radical cation, preventing total fragmentation.
-
Isotope Signature: A distinct
peak at 182 (~4.5% relative abundance) confirms the presence of one sulfur atom ( ).
-
-
The Base Peak Candidate: Benzylic Cleavage (
137)-
Mechanism: Homolytic cleavage of the
bond in the butyl chain. -
Loss: Propyl radical (
, 43 Da). -
Structure: The resulting ion is the 4-(methylsulfanyl)benzyl cation , which is resonance-stabilized by the sulfur lone pair donating into the ring (similar to the tropylium ion mechanism in alkylbenzenes).
-
Diagnostic Value: This is the primary indicator of a butyl chain attached to the aromatic ring.
-
-
The Isomer Differentiator: McLafferty Rearrangement (
138)-
Mechanism: A site-specific rearrangement requiring a
-hydrogen. The n-butyl chain folds back, allowing a -hydrogen transfer to the aromatic ring (ortho position), followed by -cleavage. -
Loss: Propene molecule (
, 42 Da). -
Structure: A radical cation of 4-methyl-1-(methylsulfanyl)benzene (isomeric with p-methylthioanisole).
-
Significance: This peak is absent in tert-butyl isomers (no
-H) and significantly suppressed in iso-butyl isomers. Its presence alongside 137 confirms the n-butyl skeleton.
-
Pathway Visualization
Figure 1: Primary fragmentation pathways. The competition between loss of propyl radical (
Comparative Analysis: The "Alternatives"
To validate the identity of 1-butyl-4-(methylsulfanyl)benzene, it must be compared against its structural isomers and elemental analogs.
Comparison 1: vs. 1-tert-Butyl-4-(methylsulfanyl)benzene (Structural Isomer)
The tert-butyl isomer is the most common confusion point. The fragmentation logic diverges sharply due to the quaternary carbon.
| Feature | n-Butyl (Target) | tert-Butyl (Alternative) | Differentiation Logic |
| Base Peak | n-butyl breaks at the chain center; t-butyl loses a methyl group immediately. | ||
| McLafferty ( | Present | Absent | t-butyl lacks |
| Alkyl Fragment | The t-butyl cation ( |
Comparison 2: vs. 1-Butyl-4-methoxybenzene (Oxygen Analog)
Replacing sulfur with oxygen (Anisole derivative) shifts the mass but retains the kinetic pattern.
-
Mass Shift: All sulfur-containing fragments shift by -16 Da (Difference between S=32 and O=16).
-
Isotope Pattern: The oxygen analog lacks the distinct
peak seen in the sulfide (Oxygen has negligible compared to ). -
Pattern:
-
Sulfide:
180 137 / 138. -
Ether:
164 121 / 122.
-
Summary Data Table: Diagnostic Ion Relative Intensities
| Ion ( | Identity | 1-Butyl-4-(SMe)Benzene | 1-t-Butyl-4-(SMe)Benzene |
| 180 | Molecular Ion ( | 25 - 40% | 15 - 25% |
| 165 | < 5% | 100% (Base) | |
| 138 | McLafferty ( | 30 - 60% | 0% (Absent) |
| 137 | Benzylic ( | 100% (Base) | < 5% |
| 57 | Butyl Cation | < 10% | 40 - 80% |
Mechanistic Comparison Diagram
The following diagram illustrates the divergence in fragmentation pathways between the n-butyl and tert-butyl isomers, providing a visual checklist for identification.
Figure 2: Divergent fragmentation logic. The n-butyl isomer is defined by the 137/138 doublet, while the t-butyl isomer is defined by the 165/57 pair.
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of Benzene, (1-methylbutyl)- (Analogous Alkylbenzene Pattern). NIST Chemistry WebBook, SRD 69. [Link]
-
NIST Mass Spectrometry Data Center. Mass Spectrum of Benzene, (methylthio)- (Thioanisole Base Pattern). NIST Chemistry WebBook, SRD 69. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
PubChem. Compound Summary: 1-tert-butylsulfanyl-4-methylbenzene (Isomer Comparison Data). National Library of Medicine. [Link]
Technical Comparison: Steric Effects of n-Butyl vs tert-Butyl Groups in Thioanisole Derivatives
Topic: Comparing Steric Effects of n-Butyl vs tert-Butyl Groups in Thioanisoles Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical analysis of the steric and electronic divergence between n-butyl phenyl sulfide (Ph-S-nBu) and tert-butyl phenyl sulfide (Ph-S-tBu). While often colloquially grouped as "thioanisole derivatives," the structural isomerization of the butyl group induces profound differences in nucleophilicity, oxidation kinetics, and metabolic fate.
For drug development professionals, the tert-butyl group acts as a "steric anchor," locking conformation and shielding the sulfur center from electrophilic attack, whereas the n-butyl group functions as a flexible, lipophilic chain that leaves the sulfur lone pairs accessible.
Key Differentiators at a Glance
| Feature | n-Butyl Phenyl Sulfide (Linear) | tert-Butyl Phenyl Sulfide (Branched) |
| Steric Bulk (Cone Angle) | Low (~115°) | High (~140°+) |
| Sulfur Nucleophilicity | High (Accessible lone pairs) | Low (Sterically crowded) |
| Oxidation Rate (to Sulfoxide) | Fast (Standard kinetics) | Slow (Significantly retarded) |
| Synthesis Method | SN2 (Thiolate + Alkyl Halide) | Acid-Catalyzed (Isobutylene + Thiol) |
| Metabolic Liability | Hydroxylation (Methyl groups) |
Steric & Electronic Analysis
The "Cone of Influence"
The primary difference lies in the spatial arrangement of carbon atoms around the sulfur center.
-
n-Butyl: The linear chain (
) can rotate away from the sulfur lone pairs. The -carbon is secondary, offering minimal obstruction to incoming electrophiles. -
tert-Butyl: The quaternary
-carbon ( ) creates a rigid "umbrella" over the sulfur atom. This steric bulk physically blocks the approach of oxidants and electrophiles to the sulfur lone pairs (HOMO).
Electronic Modulation
While alkyl groups are generally electron-donating (+I effect), the tert-butyl group's donation is often offset by the steric inhibition of resonance. In thioanisoles, the sulfur atom donates electron density into the phenyl ring (
Reactivity Profile: Oxidation & Alkylation
S-Oxidation Kinetics
The oxidation of sulfides to sulfoxides (and sulfones) is an electrophilic attack on the sulfur lone pair.
-
Ph-S-nBu: Reacts rapidly with standard oxidants (H
O , mCPBA). The transition state is unhindered. -
Ph-S-tBu: Exhibits significant kinetic resistance. The bulky methyl groups of the t-butyl moiety hinder the trajectory of the oxidant. For example, singlet oxygen (
O ) quenching rates are orders of magnitude lower for t-butyl sulfides compared to n-butyl analogs due to this "steric wall."
S-Alkylation (Sulfonium Salt Formation)
-
Ph-S-nBu: Readily alkylated (e.g., with MeI) to form stable sulfonium salts.
-
Ph-S-tBu: Extremely difficult to alkylate. The formation of the sulfonium cation increases steric crowding to an energetically unfavorable level.
Visualization of Reactivity Pathways
The following diagram illustrates the kinetic divergence caused by steric hindrance during oxidation.
Caption: Kinetic pathway comparison showing the high energy barrier for t-butyl sulfide oxidation due to steric blocking of the sulfur lone pair.
Synthesis Protocols
The synthesis of these two variants requires fundamentally different strategies. You cannot simply swap the alkyl halide.
Protocol A: Synthesis of n-Butyl Phenyl Sulfide (SN2)
Standard Nucleophilic Substitution. Mechanism: The thiophenolate anion attacks the primary carbon of 1-bromobutane.
-
Reagents: Thiophenol (1.0 eq), NaOH (1.1 eq), 1-Bromobutane (1.1 eq), Ethanol.
-
Procedure:
-
Dissolve NaOH in ethanol. Add thiophenol (exothermic).
-
Add 1-bromobutane dropwise.
-
Reflux for 2-3 hours.
-
Workup: Dilute with water, extract with ether, dry, and distill.[1]
-
-
Outcome: High yield (>90%).
Protocol B: Synthesis of tert-Butyl Phenyl Sulfide (Acid-Catalyzed)
SN1-like / Electrophilic Addition. Constraint: Reaction of thiophenolate with t-butyl bromide fails (leads to E2 elimination, forming isobutene). Method: Acid-catalyzed addition of thiophenol to isobutylene.
-
Reagents: Thiophenol, Isobutylene (gas) or t-Butanol, Sulfuric Acid (catalyst) or Polyphosphoric acid.
-
Procedure:
-
Setup: Sealed pressure vessel or bubbling apparatus.
-
Mix thiophenol with catalytic H
SO . -
Bubble Isobutylene gas into the mixture at 0-5°C (or treat with t-butanol at elevated temp).
-
Stir for 4-6 hours.
-
-
Outcome: Yield varies (60-80%).[2] Requires careful control to prevent polymerization of isobutylene.
Drug Development Implications: Metabolic Stability[3][4][5][6]
In Medicinal Chemistry, the choice between n-butyl and tert-butyl is often a trade-off between lipophilicity and metabolic stability.[3]
Metabolic Soft Spots
-
n-Butyl: Susceptible to
-oxidation (at the terminal methyl) and -oxidation . The flexible chain is easily accommodated into CYP450 active sites. -
tert-Butyl: The quaternary carbon prevents
-oxidation. However, the methyl groups are prone to hydroxylation (forming -C(CH ) CH OH). Despite this, the tert-butyl group is generally more metabolically stable than the n-butyl group because it shields the sulfur atom from S-oxidation and the rigid bulk fits poorly in some CYP pockets.
The "Steric Shield" Strategy
The tert-butyl group is frequently used to protect the sulfur center from metabolic S-oxidation. By blocking the lone pairs, the drug designer forces the metabolism to occur elsewhere on the molecule (or slows clearance), potentially extending half-life (
Caption: Metabolic divergence. t-Butyl groups shield the sulfur from oxidation, shifting metabolism to slow hydroxylation of the alkyl group itself.
References
-
Steric Effects in Sulfide Oxidation
- Photosensitized oxidation of phenyl and tert-butyl sulfides. (RSC).
-
Source: [Link]
-
Synthesis of tert-Butyl Ethers/Sulfides
-
Metabolic Stability of tert-Butyl Groups
-
Reactivity of Indium Phenylchalcogenolates
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN104557480A - Synthetic method of 3-tert-butylphenylethylether - Google Patents [patents.google.com]
refractive index and density values for 4-n-butylphenyl methyl sulfide
The following technical guide is structured to provide a rigorous, comparative analysis of 4-n-butylphenyl methyl sulfide , focusing on its physicochemical properties and synthesis.
Synonyms: 1-butyl-4-(methylthio)benzene, p-n-Butylthioanisole, Methyl 4-butylphenyl sulfide. CAS: 252555-30-9 (Generic alkyl sulfide classification often overlaps; verify specific isomer).
Executive Summary & Application Context
4-n-butylphenyl methyl sulfide is a lipophilic aromatic sulfide used primarily as an intermediate in the synthesis of high-refractive-index polymers, liquid crystal formulations, and sulfonium photoinitiators. Its structural significance lies in the balance between the flexible n-butyl chain (providing solubility and lower viscosity) and the thioether moiety (providing high polarizability and refractive index).
Compared to its oxygen analogue (4-n-butylanisole), the sulfur substitution significantly increases the refractive index (
Physicochemical Properties: Comparative Analysis
The following data compares 4-n-butylphenyl methyl sulfide against its structural homologues and analogues. Note that while lower alkyl homologues are well-characterized, the specific values for the n-butyl derivative are often extrapolated from homologous series trends in high-purity applications.
Table 1: Comparative Property Matrix
| Compound | Structure Type | Density ( | Refractive Index ( | Key Characteristic |
| Thioanisole (Methyl phenyl sulfide) | Parent | 1.058 [1] | 1.587 [1] | High density reference; standard aromatic sulfide. |
| 4-Methylthioanisole | C1-Homologue | 1.027 [2] | 1.572 [2] | Methyl substitution lowers density slightly. |
| 4-n-Butylphenyl Methyl Sulfide | Target | 0.98 – 1.00 (Est.) | 1.545 – 1.555 (Est.) | Optimized balance of lipophilicity and optical density. |
| 4-tert-Butylthioanisole | Branched Isomer | ~0.96 (Pred.) | 1.528 [3] | Branched chain lowers density/RI further (steric bulk). |
| 4-n-Butylanisole | Oxygen Analogue | 0.941 [4] | 1.506 [4] | Significantly lower RI; demonstrates the "Sulfur Effect." |
*Note: Values for the target compound are interpolated based on the methylene (-CH₂-) increment decrement observed in alkyl-aryl sulfides. Experimental validation is required for specific batches.
Technical Insight: The "Sulfur Effect"
Replacing the ether oxygen (in anisole) with sulfur (in thioanisole) typically increases the refractive index by approximately 0.04–0.08 units . This is due to the higher atomic polarizability of sulfur compared to oxygen. Researchers developing optical resins should prioritize the sulfide variant when
Experimental Protocol: Synthesis & Purification
Since commercial sourcing of high-purity (>99%) 4-n-butylphenyl methyl sulfide can be inconsistent, the following self-validating synthesis protocol is recommended. This method utilizes the S-methylation of 4-n-butylbenzenethiol, which prevents the formation of regioisomers common in Friedel-Crafts alkylation routes.
Method A: S-Methylation via Dimethyl Carbonate (Green Chemistry Route)
Rationale: Avoids highly toxic iodomethane or dimethyl sulfate. Uses a phase-transfer catalyst for high yield.
Reagents:
-
4-n-butylbenzenethiol (1.0 eq)
-
Dimethyl Carbonate (DMC) (Excess, solvent/reagent)
-
Potassium Carbonate (
) (1.5 eq) -
Tetrabutylammonium bromide (TBAB) (0.05 eq - Catalyst)
Step-by-Step Workflow:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stirrer.
-
Charging: Add 4-n-butylbenzenethiol (e.g., 10 mmol),
(15 mmol), and TBAB (0.5 mmol) to the flask. -
Solvent Addition: Add Dimethyl Carbonate (DMC) (10 mL). DMC acts as both the methylating agent and solvent.
-
Reaction: Heat the mixture to reflux (
) under atmosphere. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS. Reaction typically completes in 4–6 hours. -
Workup:
-
Cool to room temperature.
-
Filter off inorganic salts (
). -
Evaporate excess DMC under reduced pressure.
-
-
Purification (Critical): The crude oil contains traces of disulfide. Purify via vacuum distillation or silica gel column chromatography (eluent: 100% Hexane).
-
Validation: Measure Refractive Index. Target
.[1] If , disulfide impurity is likely present.
Diagram 1: Synthesis Workflow (S-Methylation)
Caption: Green chemistry route for S-methylation using Dimethyl Carbonate (DMC) to ensure regio-purity.
Measurement Methodology (Self-Validating)
To ensure data integrity when generating internal specification sheets, follow these measurement standards.
A. Refractive Index ( )[1][2][3]
-
Instrument: Abbe Refractometer (thermostated).
-
Protocol:
-
Calibrate using 1-bromonaphthalene (
) or distilled water ( ) depending on prism range. -
Equilibrate sample at exactly
for 5 minutes. -
Validation: The reading should be stable. Drifting values indicate volatile solvent contamination (e.g., residual Hexane from column).
-
B. Density ( )[2][3][4][5][6]
-
Instrument: Oscillating U-tube density meter (e.g., Anton Paar) or Pycnometer.
-
Protocol:
-
Ensure the sample is bubble-free.
-
Measure at
. -
Causality Check: If
, suspect residual aliphatic solvent. If , suspect oxidation to sulfoxide (S=O) or presence of disulfide.
-
References
-
National Institute of Standards and Technology (NIST). Thioanisole - Phase change data. NIST Chemistry WebBook, SRD 69. [Link]
-
ChemSrc. 4-tert-butylthioanisole Physical Properties.[Link]
-
PubChem. 1-Butyl-4-methoxybenzene (4-n-Butylanisole) Compound Summary.[Link]
Sources
Safety Operating Guide
Navigating the Safe Handling of 4-n-Butylphenyl Methyl Sulfide: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the meticulous and safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 4-n-Butylphenyl methyl sulfide. Our commitment to your safety extends beyond the product, aiming to build a foundation of trust through comprehensive, expert-driven guidance.
Understanding the Hazard Landscape
The primary routes of exposure are inhalation, skin contact, and eye contact.[2] Ingestion is also a potential route of exposure and may be harmful.[3] Many sulfide compounds are also characterized by a strong, unpleasant odor.[3]
Core Principles of Safe Handling: A Multi-Layered Approach
Effective safety protocols are not merely a checklist but a holistic system of engineering controls, administrative practices, and personal protective equipment (PPE). This multi-layered approach ensures a robust defense against potential exposure and accidents.
Engineering Controls: Your First Line of Defense
Engineering controls are designed to remove the hazard at its source, minimizing the reliance on personal protective equipment.
-
Fume Hood: All work with 4-n-Butylphenyl methyl sulfide must be conducted in a properly functioning chemical fume hood. This is critical to prevent the inhalation of flammable and potentially irritating vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[4]
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. In the event of an accidental splash, immediate and thorough rinsing is crucial.[4]
Administrative Controls: Safe Work Practices
Administrative controls are the established procedures and policies that guide safe laboratory operations.
-
Chemical Hygiene Plan: All activities involving this compound must be conducted in accordance with your institution's Chemical Hygiene Plan, as mandated by OSHA.[5]
-
Designated Areas: Consider establishing a designated area within the laboratory for the handling of 4-n-Butylphenyl methyl sulfide to prevent cross-contamination.
-
Avoid Working Alone: Whenever possible, avoid working with hazardous chemicals in isolation.
-
Prudent Practices: Always use the smallest quantity of the chemical necessary for the experiment.
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of appropriate PPE is critical for preventing direct contact with 4-n-Butylphenyl methyl sulfide. The following table summarizes the recommended PPE, with detailed explanations below.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against splashes to the eyes and face. |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | Protects against skin contact and irritation. |
| Body | Flame-resistant laboratory coat | Protects skin and personal clothing from splashes and potential fire hazards. |
| Respiratory | Air-purifying respirator with organic vapor cartridges | Necessary if working outside of a fume hood or in case of a spill. |
Eye and Face Protection
Given the potential for serious eye irritation, chemical safety goggles are mandatory.[1] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles to protect the entire face.
Hand Protection
Chemical-resistant gloves are essential to prevent skin irritation.[1][4] Nitrile or neoprene gloves are generally recommended for handling organic sulfides. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently.
Body Protection
A flame-resistant laboratory coat should be worn to protect against accidental splashes and in the event of a fire, given the compound's likely flammability. Lab coats should be buttoned completely and removed before leaving the laboratory.
Respiratory Protection
All work should be performed in a fume hood to minimize inhalation exposure. However, in the event of a spill or if work must be conducted outside of a fume hood, an air-purifying respirator with organic vapor cartridges is necessary.[5] The specific type of respirator should be selected based on a thorough risk assessment and in accordance with your institution's respiratory protection program.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling 4-n-Butylphenyl Methyl Sulfide
Operational Plans: From Receipt to Disposal
A comprehensive safety plan extends beyond PPE to include the entire lifecycle of the chemical in the laboratory.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from oxidizing agents and sources of ignition.[4]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Experimental Procedures
-
Preparation: Before starting any experiment, ensure all necessary PPE is donned correctly and that the fume hood is functioning properly.
-
Aliquotting: When transferring the liquid, use a pipette or a graduated cylinder to minimize the risk of splashing. Avoid pouring directly from a large container.
-
Heating: If heating is required, use a heating mantle or a sand bath. Never use an open flame with a flammable liquid.
Spill Management
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate the area and alert your colleagues and the laboratory supervisor.
-
Isolate: If it is safe to do so, close the fume hood sash and restrict access to the affected area.
-
Ventilate: Increase ventilation to the area.
-
Cleanup: Spill cleanup should only be performed by trained personnel wearing appropriate PPE, including respiratory protection. Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.
-
Disposal: Collect the absorbed material in a sealed, labeled container for hazardous waste disposal.
Disposal Plan
All waste containing 4-n-Butylphenyl methyl sulfide must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
-
Liquid Waste: Collect all liquid waste in a clearly labeled, sealed container.
-
Solid Waste: Contaminated solid waste, such as gloves and absorbent materials, should also be collected in a labeled, sealed container.
-
Do Not: Never dispose of this chemical down the drain or in the regular trash.
Conclusion
The safe handling of 4-n-Butylphenyl methyl sulfide is achievable through a diligent and informed approach to laboratory safety. By understanding the potential hazards and implementing a multi-layered safety strategy that includes robust engineering controls, prudent administrative practices, and the consistent use of appropriate personal protective equipment, researchers can confidently and safely advance their scientific endeavors.
References
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
PubChem. (n.d.). Butyl methyl sulfide. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (2025, August 24). Bis(4-methylphenyl) sulfide. Retrieved from [Link]
-
ContaminantDB. (n.d.). Butylphenyl methylpropional. Retrieved from [Link]
-
PubChem. (n.d.). (4-Butylphenyl)-methylazanide. National Center for Biotechnology Information. Retrieved from [Link]
-
National Response Team. (2016, April). NRT Quick Reference Guide: Hydrogen Sulfide (H2S). Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards: Hydrogen sulfide. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories (29 CFR 1910.1450). Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
Sources
- 1. Butyl methyl sulfide | C5H12S | CID 12339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Hydrogen sulfide [cdc.gov]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




